Silver(II) fluoride
Description
Structure
2D Structure
Properties
CAS No. |
7783-95-1 |
|---|---|
Molecular Formula |
AgF2-2 |
Molecular Weight |
145.865 g/mol |
IUPAC Name |
silver;difluoride |
InChI |
InChI=1S/Ag.2FH/h;2*1H/p-2 |
InChI Key |
DOVBQBITXCIRPH-UHFFFAOYSA-L |
SMILES |
F[Ag]F |
Canonical SMILES |
[F-].[F-].[Ag] |
Other CAS No. |
7783-95-1 |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Advanced Crystallographic and Structural Investigations of Agf₂ Systems
Crystal Structure of α-AgF₂ (Pbca space group)
The common polymorph of silver(II) fluoride (B91410), α-AgF₂, crystallizes in the orthorhombic system with the centrosymmetric Pbca space group (No. 61). osti.govmaterialsproject.org This structure is characterized by its unique layered arrangement and the specific coordination geometry of the silver(II) ion.
Table 1: Crystallographic Data for α-AgF₂
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| Lattice Parameters | a ≈ 5.15 Å, b ≈ 5.62 Å, c ≈ 5.74 Å |
Note: Lattice parameters can vary slightly between different experimental reports.
The crystal structure of α-AgF₂ is composed of [AgF₂] layers that are stacked along the b-axis. researchgate.net Within these layers, the AgF₄ units are not perfectly flat but are tilted, creating a "puckered" sheet. osti.govosti.gov This puckering is a significant deviation from the ideal flat-sheet structure seen in some related materials and is an inherent feature of the AgF₂ sheet. osti.gov The geometry within these puckered layers is reminiscent of those found in binary fluorides like CuF₂, though the buckling in α-AgF₂ is more pronounced, with an Ag-F-Ag angle of approximately 129°. researchgate.net
Each silver(II) cation in the α-AgF₂ structure is coordinated by six fluoride ions in a distorted octahedral geometry. materialsproject.orgosti.gov This distortion is a manifestation of the Jahn-Teller effect, which is expected for a d⁹ species like Ag(II) in an octahedral field. researchgate.netresearchgate.net The distortion results in two distinct sets of Ag-F bond lengths: four shorter equatorial bonds within the plane (approximately 2.07-2.09 Å) and two significantly longer axial bonds that connect the layers (approximately 2.56-2.58 Å). materialsproject.orgosti.govresearchgate.net This elongation of the out-of-plane bonds is substantial, leading some descriptions to emphasize the 4-coordination of Ag(II) within a square-planar network. osti.gov
Table 2: Representative Ag-F Bond Distances in α-AgF₂
| Bond Type | Approximate Length (Å) |
|---|---|
| Equatorial (in-plane) | 2.07 - 2.09 |
| Axial (out-of-plane) | 2.56 - 2.58 |
Source: materialsproject.orgosti.govresearchgate.net
The structure of α-AgF₂ exhibits a notable analogy to the CuO₂ layers found in cuprate (B13416276) materials, such as the low-temperature polymorph of La₂CuO₄. osti.govosti.gov Both feature layers of metal ions (Ag or Cu) in a distorted octahedral environment, with elongated out-of-plane bonds to the anions (F or O). osti.gov This structural similarity has made AgF₂ a subject of interest for researchers exploring materials with electronic properties comparable to high-T_c_ superconductors. However, a key difference is the degree of distortion; the puckering of the AgF₂ sheets is much more severe than the gentle tilting of the CuO₄ units in La₂CuO₄. osti.gov
Distorted Octahedral Coordination of Ag(II)
Polymorphism and Phase Transitions
Silver(II) fluoride is known to exist in more than one polymorphic form, and it undergoes significant structural changes under the influence of high pressure.
While α-AgF₂ is the well-established, thermodynamically stable form at ambient conditions, another phase, β-AgF₂, has been investigated theoretically. The α-polymorph is a well-known antiferromagnetic insulator. materialsproject.orgresearchgate.net In contrast, the β-phase is predicted to be a mixed-valent diamagnetic compound with the formula Ag(I)Ag(III)F₄. researchgate.netsciforum.net This β-form is believed to have a tetragonal crystal structure (space group I4/mcm), where layers of square-planar [Ag(III)F₄]⁻ anions are separated by Ag⁺ cations. researchgate.netsciforum.net The two forms are structurally related, sharing the same fluorite-like metal sublattice but differing in the displacement of the fluorine atoms. researchgate.net
When subjected to high pressure, α-AgF₂ undergoes a series of phase transitions. osti.gov Experimental and theoretical studies show that the ambient-pressure phase transitions to an intermediate orthorhombic layered structure before transforming into a novel nanotubular polymorph at higher pressures. osti.gov The process of applying pressure can kinetically hinder the transformation to a final equilibrium state, which can lead to pressure-induced amorphization, where the crystalline structure becomes disordered. researchgate.netresearchgate.net For AgF₂, further compression beyond its stable crystalline phases can induce such an amorphous state. researchgate.netarxiv.org This phenomenon, where a material transforms into a non-crystalline solid under pressure, has been observed in various compounds when a transition to a more densely packed crystalline form is kinetically constrained. researchgate.netnih.gov
Antiferromagnetic α-AgF₂ vs. Diamagnetic β-AgF₂
Crystal Structures of Ternary Silver Fluorides
The introduction of an alkali metal cation (M) into the silver fluoride system leads to the formation of ternary compounds with the general formula M₂AgF₄. These materials have garnered significant interest due to their structural and electronic similarities to the parent compounds of high-temperature cuprate superconductors.
The crystal structures of the M₂AgF₄ family, where M can be sodium (Na), potassium (K), or rubidium (Rb), exhibit a fascinating dependence on the size of the alkali metal cation. nih.govacs.org
Na₂AgF₄: Disodium tetrafluoroargentate(II) adopts a monoclinic post-perovskite structure with the space group P2₁/c. researchgate.netresearchgate.netuw.edu.plrsc.orgnih.govresearchgate.net Its structure is characterized by infinite chains of edge-sharing, elongated [AgF₆]⁴⁻ octahedra. researchgate.netuw.edu.plrsc.orgnih.govuw.edu.pl This arrangement results in a notably short Ag²⁺···Ag²⁺ distance of 3.342 Å within the chains, the shortest observed in any divalent silver compound. researchgate.netuw.edu.plrsc.org
α-K₂AgF₄ and β-K₂AgF₄: Potassium tetrafluoroargentate(II) is known to exist in two polymorphic forms. The initially identified α-K₂AgF₄ is a metastable, layered polymorph that crystallizes in an orthorhombic system (space group Cmca). researchgate.netuw.edu.plrsc.orgresearchgate.netresearchgate.net It features slightly puckered sheets of [AgF₂] with a compressed octahedral coordination of Ag(II). uw.edu.plrsc.orgresearchgate.net However, a more thermodynamically stable polymorph, β-K₂AgF₄, can be formed through a slow, spontaneous exothermic transition upon heating or by direct synthesis. uw.edu.pl This β-form adopts a monoclinic Na₂CuF₄-type structure (space group P2₁/c) and consists of one-dimensional chains of edge-sharing, elongated [AgF₆]⁴⁻ octahedra. uw.edu.plcore.ac.uk Theoretical calculations predict further structural phase transitions for K₂AgF₄ under high pressure. researchgate.netresearchgate.netmdpi.com
Rb₂AgF₄: Rubidium tetrafluoroargentate(II) crystallizes in an orthorhombic layered double-perovskite structure. researchgate.net
The structural variations within this family are primarily driven by the ionic radius of the alkali metal cation. The smaller Na⁺ cation favors a chain-like post-perovskite structure, while the larger cations allow for the formation of layered perovskite-type structures. rsc.org The size of the cation also influences the degree of distortion and tilting of the [AgF₆] octahedra. nih.gov
| Compound | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Na₂AgF₄ | Monoclinic | P2₁/c | 1D chains of edge-sharing elongated [AgF₆]⁴⁻ octahedra |
| α-K₂AgF₄ (metastable) | Orthorhombic | Cmca | Puckered 2D sheets of compressed [AgF₆]⁴⁻ octahedra |
| β-K₂AgF₄ (stable) | Monoclinic | P2₁/c | 1D chains of edge-sharing elongated [AgF₆]⁴⁻ octahedra |
| Rb₂AgF₄ | Orthorhombic | - | Layered double-perovskite |
The M₂AgF₄ family of compounds, particularly the layered structures, are considered structural and electronic analogues to the important oxocuprate La₂CuO₄, which is a precursor to the first high-temperature superconductors. researchgate.netuw.edu.plcore.ac.uk The fundamental analogy lies in the isoelectronic nature of the [AgF₂] layers in the fluoroargentates and the [CuO₂] planes in the cuprates. researchgate.net Both systems feature a d⁹ transition metal cation, leading to a single hole in the d-shell and a strong Jahn-Teller effect, which dictates the local coordination geometry.
However, there are crucial structural differences. While La₂CuO₄ features [CuO₆] octahedra that are elongated perpendicular to the [CuO₂] planes, the M₂AgF₄ compounds often exhibit different distortion patterns. uw.edu.pl For instance, in α-K₂AgF₄, the [AgF₆] octahedra are compressed, with shorter apical Ag-F bonds and longer in-plane bonds. uw.edu.pl The use of a smaller cation like K⁺ (compared to Cs⁺ in Cs₂AgF₄) prevents the alternation of Ag-F bond lengths within the [AgF₂] sheet, bringing the structure closer to that of La₂CuO₄. uw.edu.pl Nevertheless, the sufficient Lewis acidity to prevent the shortening of the apical Ag-F distance is not achieved. uw.edu.pl Achieving the La₂CuO₄-type structure with its specific elongated octahedral coordination remains a significant challenge in the synthesis of these fluoroargentates. uw.edu.pl
M₂AgF₄ Family (M = Na, K, Rb)
Solid Solutions and Phase Diagrams
The ability of AgF₂ to form solid solutions with other transition metal difluorides, particularly CuF₂, has been a subject of detailed investigation, revealing complex phase behavior and interesting physical properties.
High-temperature solid-state reactions between orthorhombic AgF₂ and monoclinic CuF₂ result in the formation of a quasi-binary system with the stoichiometry Ag₁₋ₓCuₓF₂. arxiv.orgnih.govresearchgate.netresearchgate.net Investigations of the phase diagram show that instead of a single continuous solid solution, coexisting solid solutions are formed. arxiv.orgnih.govresearchgate.net
X-ray powder diffraction analyses have revealed two distinct phases:
A copper-poor orthorhombic phase (AgF₂:Cu), which retains the crystal structure of AgF₂. The mutual solubility of copper in this phase has an upper limit of approximately 30 mol % (Ag₀.₇Cu₀.₃F₂). arxiv.orgnih.govresearchgate.net
A copper-rich monoclinic phase (CuF₂:Ag), which preserves the crystal structure of CuF₂. This phase can incorporate a significant amount of silver, forming a nearly stoichiometric 1:1 solid solution (e.g., Cu₀.₅₆Ag₀.₄₄F₂). arxiv.orgnih.govresearchgate.net
The formation of these coexisting solid solutions is observed across various initial compositions of AgF₂ and CuF₂. arxiv.org For example, starting with a higher copper content does not necessarily lead to further enrichment of the AgF₂-type phase with copper; instead, it promotes the formation of the separate CuF₂-type solid solution phase. arxiv.org
Vegard's law posits a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of its constituent components. dokumen.pub However, the solid solutions in the Ag₁₋ₓCuₓF₂ system exhibit significant deviations from this law. arxiv.orgnih.govresearchgate.net
Experimental data and DFT calculations have shown that the unit cell volume of the AgF₂:Cu orthorhombic phase decreases as the concentration of the smaller Cu²⁺ cation increases, which is expected. arxiv.org However, this contraction is less than what would be predicted by a linear interpolation according to Vegard's law. arxiv.org For instance, a 15% doping of copper in AgF₂ leads to a 1.7% contraction in unit cell volume, while a 30% doping results in a contraction of about 2.3%. arxiv.org
This deviation suggests that the AgF₂ lattice is relatively stiff and can accommodate a moderate amount of copper cations without a proportional change in its crystallographic unit cell parameters. arxiv.orgresearchgate.net The formation of these non-ideal solid solutions, rather than ordered compounds, helps to relieve the strain that would arise from the incompatibility in size and volume between distinct AgF₂ and CuF₂ layers. arxiv.org
| Composition | Phase Type | Observed Unit Cell Volume Contraction (relative to pure AgF₂) | Deviation from Vegard's Law |
|---|---|---|---|
| Ag₀.₈₅Cu₀.₁₅F₂ | Orthorhombic (AgF₂-type) | 1.7% | Positive deviation (smaller contraction than predicted) |
| Ag₀.₇₀Cu₀.₃₀F₂ | Orthorhombic (AgF₂-type) | 2.3% | Positive deviation (smaller contraction than predicted) |
Electronic Structure and Quantum Mechanical Characterization
Charge-Transfer Insulator Characteristics
Silver(II) fluoride (B91410) is classified not as a simple Mott-Hubbard insulator, which is common for many transition metal fluorides, but as a charge-transfer insulator. researchgate.netd-nb.info This classification is crucial for understanding its electronic and magnetic properties. In this type of insulator, the smallest energy gap for electronic excitations is not between metal d-orbitals, but between the filled ligand p-orbitals and the empty upper Hubbard band of the metal d-orbitals. acs.org
The Zaanen–Sawatzky–Allen (ZSA) model provides a framework for classifying correlated electron systems by comparing the magnitude of the on-site Coulomb repulsion between d-electrons (the Hubbard U) and the energy required to transfer an electron from a ligand (fluorine) to the metal (silver) ion (the charge-transfer energy, Δ). nsf.gov
In the case of AgF₂, the system is defined by the condition Δ < U. This indicates that it is energetically more favorable to excite an electron from a fluorine 2p orbital to a silver 4d orbital than to move a silver 4d electron to another silver site. nsf.gov
Hubbard U (Udd) : This parameter represents the energy cost of placing two electrons on the same Ag 4d orbital. Spectroscopic and computational studies have estimated this value for AgF₂. Auger-Meitner spectroscopy combined with cluster computations yielded a value of 6.0 eV for the Ag 4d Coulomb interaction (Udd). arxiv.org Other theoretical studies suggest a Hubbard U in the order of 5 eV. d-nb.infoarxiv.org
Charge-Transfer Energy (Δpd) : This is the energy difference between the Ag 4d and F 2p levels. Optical measurements and theoretical calculations place the charge-transfer gap for AgF₂ at approximately 2.4 eV. researchgate.netd-nb.info
Since the charge-transfer energy (Δ ≈ 2.4 eV) is significantly smaller than the Hubbard repulsion (U ≈ 5-6 eV), AgF₂ is firmly categorized as a charge-transfer insulator according to the ZSA scheme. researchgate.netnsf.govarxiv.org
| Parameter | Estimated Value (eV) | Description |
|---|---|---|
| Hubbard Repulsion (U) | ~5.0 - 6.0 | Energy cost of d-d electron repulsion on a single Ag site. d-nb.infoarxiv.org |
| Charge-Transfer Energy (Δ) | ~2.4 | Energy to transfer an electron from a F 2p orbital to an Ag 4d orbital. researchgate.netd-nb.info |
The distinction between charge-transfer and Mott-Hubbard insulators becomes clear when comparing AgF₂ with other compounds.
AgF₂ vs. CuF₂ : While both AgF₂ and copper(II) fluoride (CuF₂) feature a d⁹ metal cation, their electronic structures differ fundamentally. First-principles calculations classify CuF₂ as a Mott-Hubbard insulator, where the band gap is of a d-d nature (U < Δ). acs.orgnsf.gov In contrast, AgF₂ is a charge-transfer insulator (Δ < U), a property it shares with parent cuprate (B13416276) superconductors. acs.orgnsf.gov
AgF₂ vs. AgO : In hypothetical silver(II) oxides, the Mott-Hubbard on-site repulsion energy, U, is considered to be close to zero or even negative. d-nb.info This contrasts sharply with AgF₂, where U is substantial (~5-6 eV). d-nb.infoarxiv.org The high electronegativity of fluorine stabilizes the Ag²⁺ state and leads to the charge-transfer insulator characteristics, which are less likely in the corresponding oxide. acs.orgacs.org Most magnetic metal fluorides are Mott-Hubbard insulators, making the charge-transfer nature of AgF₂ a notable exception. researchgate.netd-nb.info
Zaanen–Sawatzky–Allen Model Application
Electronic Band Structure and Density of States (eDOS)
The electronic band structure and the corresponding density of states (eDOS) for AgF₂ confirm its charge-transfer nature and highlight the significant covalent character of its bonding.
The band gap in AgF₂ opens between valence bands that are predominantly of fluorine 2p character and conduction bands that are mainly of silver 4d character. rsc.org Theoretical calculations provide a range of values for the band gap, depending on the computational method employed. Experimental optical measurements provide further validation.
Theoretical Calculations :
DFT+U (Density Functional Theory + Hubbard U) calculations predict a band gap of approximately 1.17 eV to 1.33 eV. arxiv.orgrsc.org
Hybrid functional calculations (HSE06), which often yield results closer to experimental values, predict a larger band gap of around 2.3 eV. arxiv.orgarxiv.org
Experimental Data :
Optical measurements suggest a charge-transfer gap of about 2.4 eV. researchgate.netd-nb.info
| Method | Calculated/Observed Band Gap (eV) | Reference |
|---|---|---|
| DFT+U | 1.17 - 1.33 | arxiv.orgrsc.org |
| HSE06 Hybrid Functional | 2.3 | arxiv.orgarxiv.org |
| Optical Measurements (CT Gap) | ~2.4 | researchgate.netd-nb.info |
Contrary to the conventional view of metal fluorides as highly ionic, the Ag–F bond in AgF₂ exhibits significant covalent character. researchgate.net This is evidenced by both computational and experimental results.
Electronic Density of States (eDOS) : The eDOS shows a strong mixing (hybridization) between the silver 4d and fluorine 2p orbitals, particularly around the Fermi level. acs.orgrsc.org The valence bandwidth spans both F-p and Ag-d spectral components, which is a clear indicator of a highly covalent bond. nsf.gov
X-ray Photoelectron Spectroscopy (XPS) : XPS studies confirm the marked covalency. d-nb.infonsf.gov Analysis of the spectra for silver fluorides shows that the degree of covalency increases with the oxidation state of silver. In the quasi-ionic AgF, the contribution of Ag 4d orbitals to the "metal band" is about nine times larger than to the "ligand band". royalsocietypublishing.org For AgF₂, this ratio drops to approximately 2:1, with about one-third of the Ag 4d states found mixing heavily in the higher binding energy bands with the F 2p states. d-nb.inforoyalsocietypublishing.org In Ag(III) compounds like KAgF₄, this trend continues to the point where 60% of the 4d states reside in the "ligand band". royalsocietypublishing.org
While AgF₂ is a compound of silver in the +2 oxidation state, the potential for Ag(I) and Ag(III) states to emerge under certain conditions is critical to understanding its chemistry.
Stoichiometric AgF₂ : Early on, it was questioned whether the compound was truly Ag(II)F₂ or a mixed-valence compound like Ag(I)[Ag(III)F₄], analogous to silver(I,III) oxide. wikipedia.org However, neutron diffraction studies confirmed that the ground state is indeed AgF₂, containing only Ag(II) cations. wikipedia.org The Ag(I)[Ag(III)F₄] phase has been identified, but it is a metastable, high-temperature structure that is unstable with respect to AgF₂. arxiv.orgwikipedia.org
Doped and Non-stoichiometric Systems : Computational studies on chemically doped AgF₂ (by creating fluorine vacancies or adding interstitial atoms) show a strong tendency for the localization of electronic states. acs.orgnih.gov This results in the formation of distinct Ag(I) (electron-doping) or Ag(III) (hole-doping) sites rather than an intermediate-valence system. acs.orgnih.gov In the eDOS of electron-doped systems, new states of predominantly Ag(I) character appear within the original band gap. acs.org The local coordination environment changes accordingly, with Ag(I) and Ag(III) species adopting geometries distinct from the Jahn-Teller distorted octahedron of Ag(II). acs.orgnih.gov Theoretical studies also predict the thermodynamic stability of mixed-valence Ag(I)/Ag(II) compounds such as Ag₃F₄ and Ag₂F₃ at ambient or low pressures. researchgate.netarxiv.org
Covalence of Ag–F Bonding
Work Function and Charge Injection Properties
First-principles computations have been instrumental in characterizing the electronic properties of AgF₂ in a slab geometry. arxiv.orgarxiv.org These studies have unveiled a remarkably high work function and its consequences for interfacing with other materials. arxiv.orgrsc.org
Silver(II) fluoride exhibits an exceptionally large work function, marking it as one of the most powerful oxidizing agents known. arxiv.orgrsc.org First-principles computations reveal that for the (010) surface of bulk AgF₂, the work function reaches a calculated value of 7.76 eV. arxiv.orgrsc.orgarxiv.orgresearchgate.net This value is one of the highest among known materials with non-dipolar surfaces, surpassing even that of fluorinated diamond, which has a work function of 7.24 eV. arxiv.orgrsc.orgarxiv.org For comparison, this is significantly higher than the work functions of classical oxide electrode materials like titanium dioxide (TiO₂) and copper(II) oxide (CuO), by approximately 2.25–2.45 eV. arxiv.orgrsc.org The work function for a single, relaxed monolayer of AgF₂ is even larger, calculated to be 8.23 eV, which constitutes a record for non-dipolar surfaces. arxiv.orgrsc.org A flat, unrelaxed single sheet in a vacuum has a comparable, though slightly smaller, work function of 7.21 eV. researchgate.netarxiv.org
Table 1: Calculated Work Function (W) of AgF₂ Surfaces and Related Materials
| Material/Surface | Calculated Work Function (eV) | Reference |
| Bulk AgF₂ (010) Surface | 7.76 | arxiv.orgrsc.orgarxiv.orgresearchgate.net |
| Relaxed AgF₂ Single Layer | 8.23 | arxiv.orgrsc.org |
| Flat AgF₂ Single Sheet | 7.21 | researchgate.netarxiv.org |
| Fluorinated Diamond (100) | 7.24 | arxiv.orgrsc.orgrsc.org |
| Copper(II) Oxide (CuO) | ~5.30 | arxiv.org |
| Silver (Ag) Metal | 4.52 - 4.74 | rsc.org |
| Silver(I) Fluoride (Ag₂F) | ~5.5 | rsc.org |
The extraordinarily high work function of AgF₂ leads to a phenomenon known as a "broken-gap" alignment when it forms an interface with most semiconductors and insulators. arxiv.orgrsc.orgresearchgate.net According to the affinity model, this alignment implies that an electron transfer between AgF₂ and materials with lower work functions is essentially inevitable, provided a chemical reaction can be avoided. arxiv.orgrsc.org When an AgF₂ sheet is placed on the surface of materials like TiO₂ or MgO, it acts as a powerful electron sink. arxiv.orgrsc.orgarxiv.org This results in the AgF₂ becoming electron-doped, while simultaneously promoting the injection of holes into the valence bands of the wide-band-gap insulators or semiconductors. arxiv.orgarxiv.org For instance, the surface of TiO₂ would be oxidized by the introduction of holes into its O²⁻ states. rsc.org
The unique "broken-gap" alignment property of AgF₂ opens up possibilities for the creation of novel junction devices. arxiv.orgrsc.orgresearchgate.net By promoting hole injection in many wide-band-gap insulators, AgF₂ could be used to form a two-dimensional hole gas near the interface. arxiv.org This strong oxidizing property, while often leading to corrosion of materials like platinum electrodes, can be leveraged as an asset for optoelectronic applications that require hole injection. researchgate.net One particularly intriguing and hypothetical application is the creation of a unique hole-unconventional-superconductor/electron-unconventional-superconductor junction, for example, at an interface between a parent cuprate like Lanthanum Copper Oxide (La₂CuO₄) and AgF₂. arxiv.org Such concepts, along with potential p-type and n-type superconductor devices, are subjects for further research. arxiv.orgresearchgate.net
"Broken-Gap" Alignment with Semiconductors and Insulators
Electronic Properties of AgF₂ Monolayers
The study of isolated AgF₂ monolayers is crucial for understanding its potential in two-dimensional applications, including high-temperature superconductivity. rsc.orgresearchgate.net
An isolated, relaxed single layer of AgF₂ possesses an even larger work function than the bulk material, calculated at 8.23 eV. arxiv.orgrsc.org This immense value implies that very few materials, such as simple metal fluorides or the fluorinated surface of diamond, could serve as suitable substrates for the deposition of AgF₂ layers without an immediate electron transfer occurring at the interface. arxiv.orgrsc.org The stability of flat AgF₂ monolayers is a key area of interest; while bulk AgF₂ layers are puckered, achieving flat monolayers is a sought-after goal as the expected superexchange constant in such a system would exceed that known for cuprates. researchgate.net Recent predictions suggest that flat monolayers could be stabilized via epitaxial deposition on appropriate substrates. arxiv.orgresearchgate.net These flat layers are predicted to exhibit very strong two-dimensional antiferromagnetic interactions. arxiv.org
Recent theoretical work has explored the possibility of achieving controlled charge doping in flat AgF₂ monolayers using a "chemical capacitor" setup. arxiv.orgeuropa.eursc.org This method proposes that the degree of electron transfer from a substrate (like an oxide) to the AgF₂ electron sink can be precisely controlled by spatially separating the two with a variable number of inert fluoride layers. arxiv.org
DFT calculations show that this setup allows for the fine-tuning of the electron doping level, potentially moving the material from an underdoped to an overdoped regime, which is critical for inducing and optimizing superconductivity. arxiv.orgrsc.org Electron doping is considered a much more realistic prospect than hole doping for AgF₂. arxiv.orgarxiv.org While hole doping, which would involve the formation of Ag(III), has been calculated to have an optimal level of 14% per formula unit (similar to oxocuprates), it is difficult to achieve in this setup as it approaches the charge stability limit of the fluoride anions. researchgate.netarxiv.orgrsc.org
Magnetic Properties and Superexchange Interactions
Antiferromagnetism in α-AgF₂
The ground state of the orthorhombic α-polymorph of silver(II) fluoride (B91410) is antiferromagnetic (AFM). pnas.org This magnetic ordering arises from the specific arrangement and interactions of the electron spins on the silver ions within the crystal lattice. The material exhibits a Néel temperature (T_N) of 163 K, above which it transitions to a paramagnetic state. pnas.org
Silver(II) fluoride is a rare example of a compound containing Ag²⁺ ions, which have a 4d⁹ electron configuration. acs.org This configuration results in an unpaired electron, giving the Ag²⁺ cation a spin of S=1/2. pnas.orgroyalsocietypublishing.org These spin-1/2 centers are crucial to the material's magnetic behavior, drawing strong comparisons to the Cu²⁺ (3d⁹) ions in cuprate (B13416276) superconductors. pnas.orgresearchgate.net The presence of these localized magnetic moments is a prerequisite for the superexchange interactions that govern the magnetic structure of the compound. royalsocietypublishing.org In the ferromagnetic Cs₂AgF₄, the calculated magnetic moment on the Ag(II) cation is slightly over 0.5 µB. royalsocietypublishing.org
α-AgF₂ is characterized by a layered crystal structure, which leads to strong two-dimensional (2D) antiferromagnetic coupling within the AgF₂ layers. pnas.orgresearchgate.net This 2D antiferromagnetism is a key feature that makes AgF₂ a compelling analogue to cuprates. pnas.orguw.edu.pl The antiferromagnetic ordering occurs with spins on the Ag(II) sites aligned oppositely within the ab plane. nih.gov The robustness of two-magnon Raman scattering well above the Néel temperature confirms the presence of strong short-range antiferromagnetic correlations, similar to those observed in cuprates. pnas.org Theoretical studies suggest that flattening the AgF₂ layers, for instance through epitaxial engineering, could lead to even stronger magnetic coupling. researchgate.netuw.edu.pl
The antiferromagnetic coupling in α-AgF₂ is mediated by the superexchange mechanism, where the interactions between the magnetic moments of neighboring Ag²⁺ ions are transmitted through the intervening non-magnetic fluoride ions. pnas.orgnumberanalytics.com The strength of this interaction is quantified by the superexchange constant, J. Experimental techniques such as two-magnon Raman scattering and inelastic neutron scattering have determined the superexchange constant for α-AgF₂ to be approximately -70 meV. pnas.orgarxiv.org This value is remarkably high, reaching about 70% of that found in typical cuprates like La₂CuO₄. pnas.orgarxiv.orgsciforum.net The significant covalent character of the Ag-F bond contributes to this strong superexchange. pnas.org However, the buckling of the AgF₂ planes in the bulk material reduces the superexchange constant; a flatter structure is predicted to have a magnetic coupling that could match or even surpass that of the cuprates. arxiv.orgsciforum.netubc.ca
Table 1: Comparison of Superexchange Constants
| Compound | Superexchange Constant (J) |
|---|---|
| α-AgF₂ | ~ -70 meV |
| La₂CuO₄ (typical cuprate) | ~ -100 meV to -130 meV |
| Monolayer AgF₂ (theoretical) | ~ -270 meV |
This table presents a comparison of the experimentally determined superexchange constant for α-AgF₂ with that of a typical cuprate and the theoretically predicted value for a flat monolayer of AgF₂. Data sourced from pnas.orgarxiv.orgarxiv.org.
Strong 2D Antiferromagnetic Coupling
Influence of Doping and Substitutions on Magnetic Interactions
The magnetic properties of AgF₂ can be tuned by introducing other elements into its crystal lattice through doping or substitution. nih.govacs.org These modifications can alter the local electronic structure and the strength of the magnetic interactions.
The substitution of Ag²⁺ ions with isoelectronic Cu²⁺ (also a spin-1/2 cation) has a significant impact on the magnetic properties of the resulting solid solutions (Ag₁₋ₓCuₓF₂). arxiv.org Experimental studies on high-temperature solid-state reactions between AgF₂ and CuF₂ have shown that the Néel temperature (T_N) of the material decreases as the concentration of copper increases. arxiv.org This trend is observed in both the orthorhombic (AgF₂-rich) and monoclinic (CuF₂-rich) phases that can form. arxiv.org
Theoretical calculations using Density Functional Theory (DFT+U) corroborate these experimental findings, showing that the progressive substitution of silver with copper leads to a decrease in the magnetic interaction strength, |J₂D|. arxiv.org The more ionic nature of the Cu-F bond compared to the Ag-F bond is less effective at transmitting the magnetic superexchange, leading to the observed weakening of the antiferromagnetic coupling. arxiv.org
Table 2: Effect of Copper Substitution on the Néel Temperature (T_N) and Magnetic Interaction Strength (|J₂D|) of AgF₂ | Copper Concentration (x) | Phase | Experimental T_N | Theoretical |J₂D| Change | | :--- | :--- | :--- | :--- | | 0 | Orthorhombic (α-AgF₂) | 163 K | - | | 0.15 | Orthorhombic | Decreased | - | | 0.25 | Orthorhombic | - | 31% Lower than pristine AgF₂ | | 0.30 | Orthorhombic | Decreased | - |
This table summarizes the observed and calculated effects of substituting silver with copper in AgF₂. The Néel temperature decreases with increasing copper content. Data sourced from arxiv.org.
Magnetic Interactions in Ag₂OF₂ Systems
The study of silver oxyfluorides, such as the hypothetical Ag₂OF₂ system, offers another avenue to explore novel magnetic interactions. nih.gov Theoretical studies using evolutionary algorithms have been employed to predict the crystal structures and potential properties of such compounds. nih.gov The Ag₂OF₂ system can be conceptualized as an adduct of AgF₂, an antiferromagnetic insulator, and AgO, a diamagnetic insulator. nih.gov
Defect Chemistry and Doping Strategies in Silver Ii Fluoride
Computational Survey of Chemical Doping
A computational investigation into the chemical doping of bulk silver(II) fluoride (B91410) has been conducted to explore its potential as a high-temperature superconductor. nih.gov This research focuses on introducing non-stoichiometry by creating fluorine defects, either vacancies or interstitials, to achieve electron and hole doping, respectively. nih.govacs.org The study examined doping levels of 1/32, 1/16, and 1/8, which correspond to the removal or addition of 2, 4, and 8 fluorine atoms in a 32-formula-unit supercell of AgF₂. nih.govacs.org
The introduction of fluorine vacancies (e-doping) or interstitial fluorine atoms (h-doping) into the AgF₂ crystal structure results in the formation of non-stoichiometric polymorphs, AgF₂±x. nih.govnih.gov In the case of electron doping, the creation of fluorine vacancies is expected to lead to the formation of Ag(I) cations to maintain charge neutrality. Conversely, hole doping through fluorine interstitials should result in the formation of Ag(III) cations. acs.org
Computational analysis reveals an asymmetry in the energy cost between electron and hole doping. The formation energy for electron-doped polymorphs is generally positive, indicating an endothermic process. acs.org In contrast, the enthalpies of formation for hole-doped structures are less unfavorable. acs.org This suggests that from a thermodynamic standpoint, hole doping might be more feasible than electron doping under certain conditions. acs.org
A significant finding from the computational survey is the strong tendency for the localization of both the introduced defects and the associated electronic states. nih.govacs.orgresearchgate.net In the most stable configurations of electron-doped AgF₂, the additional charge tends to be trapped at specific silver atoms, leading to the formation of distinct Ag(I) sites rather than being delocalized across the crystal lattice. acs.org This localization is also observed in hole-doped scenarios, where additional fluorine atoms are localized around a single silver site or within a specific layer at lower doping levels (1/32 and 1/16). nih.govacs.org At a higher doping level of 1/8, a more complex three-dimensional arrangement of defects emerges for both electron and hole doping. nih.govacs.org
This self-trapping of defects results in the doped phases retaining insulating or semiconducting properties, with a persistent band gap at the Fermi level. nih.govacs.org The additional electronic states that arise from doping are highly localized. nih.gov
The spatial distribution of the newly formed Ag(I) and Ag(III) sites within the crystal structure points to a strong propensity for phase separation in doped silver(II) fluoride. nih.govnih.gov Instead of forming a homogeneously doped, intermediate-valence system, the material favors the segregation into distinct phases. nih.gov For instance, computational results suggest that electron-doped AgF₂ has a tendency to decompose into AgF and AgF₂, a finding that aligns with previous experimental observations where attempts at partial electron doping consistently resulted in phase separation. nih.govarxiv.org
The calculated negative free energy of reaction for the decomposition of doped AgF₂ into a known mixed-valence fluoride, [Ag(II)F][Ag(III)F₄], further supports the phase separation scenario. nih.gov This inherent tendency for phase separation presents a significant challenge to achieving the desired uniformly doped state considered crucial for the emergence of high-temperature superconductivity in bulk AgF₂. nih.govnih.gov
Localization of Defects and Electronic States
Resistance to Metallization under Pressure
The behavior of doped this compound under pressure has also been investigated. Generally, increased pressure is expected to induce metallization by increasing orbital overlap. acs.org However, computational studies show that doped AgF₂ is largely resistant to metallization under pressures up to 10 GPa. nih.gov
The band gap in electron-doped polymorphs at 1/8 and 1/32 doping levels remains largely unchanged under pressure. nih.govacs.org A notable exception is the electron-doped polymorph at the 1/16 doping level, which undergoes a structural and electronic transition between 7.5 and 10.0 GPa. nih.govacs.org This transition involves a rearrangement of the fluorine vacancies, causing the band gap to widen again to approximately 0.7 eV. nih.govacs.org This suggests that doped AgF₂ can resist metallization by altering its defect structure to maintain an insulating state. nih.govacs.org
For hole-doped AgF₂, the free energy of formation generally decreases with increasing pressure. acs.org The hole-doped structure at the 1/32 level undergoes a transition between 7.5 and 10 GPa, leading to a redistribution of charge and spin, which increases the band gap from 0.15 eV to about 0.25 eV. acs.org
Influence of Doping on Electronic and Magnetic Structures
Doping significantly alters the electronic and magnetic landscape of this compound. In its undoped, stoichiometric form, AgF₂ is a charge-transfer insulator with a band gap between the occupied fluorine p-states and the empty silver d-states. nih.gov The magnetic structure features antiferromagnetic ordering of spins on the Ag(II) sites within each layer. acs.org
As anticipated, the introduction of dopants creates new electronic states within the original band gap of AgF₂. nih.govacs.org
Electron Doping: In electron-doped systems at 1/32 and 1/16 doping levels, new, very narrow bands appear at higher energy within the former band gap. nih.govacs.org These states are predominantly of Ag(I) character, which is consistent with the localization of the additional electrons on specific silver sites. nih.govacs.org
Hole Doping: In hole-doped models at 1/32 and 1/16 levels, the new in-gap states exhibit a strong fluorine character. nih.govacs.org This indicates that the holes are more localized on the fluorine atoms rather than the silver atoms, creating species similar to F• radicals, with the Ag(III) states being less pronounced. nih.govacs.org
At the 1/8 doping level, which is near the optimal doping for cuprate (B13416276) superconductors, a reduction of the band gap compared to undoped AgF₂ is observed. nih.gov However, the strong localization of these new states prevents the transition to a metallic state. nih.gov
Table of Doping Effects on AgF₂ Properties
| Property | Undoped AgF₂ | Electron-Doped AgF₂ | Hole-Doped AgF₂ |
|---|---|---|---|
| Electronic State | Charge-transfer insulator nih.gov | Insulating/Semiconducting nih.gov | Insulating/Semiconducting nih.gov |
| Defect Type | N/A | Fluorine Vacancies nih.gov | Fluorine Interstitials nih.gov |
| Resulting Silver Species | Ag(II) | Ag(I) acs.org | Ag(III) acs.org |
| Defect/Charge Localization | N/A | Strong localization on Ag sites acs.org | Strong localization on F sites acs.org |
| New States in Band Gap | N/A | Predominantly Ag(I) character acs.org | Strong F character acs.org |
| Behavior under Pressure (up to 10 GPa) | - | Resistant to metallization nih.gov | Resistant to metallization acs.org |
| Tendency | N/A | Phase separation to AgF and AgF₂ nih.gov | Phase separation nih.gov |
Ag(I) and Ag(III) Character in Doped Systems
The introduction of electronic defects into the this compound (AgF₂) lattice, either through electron doping (e-doping) or hole doping (h-doping), results in the formation of silver centers with different oxidation states, namely Ag(I) and Ag(III). Computational studies involving the introduction of fluorine vacancies (e-doping) or interstitial fluorine adatoms (h-doping) have provided significant insights into the nature of these doped systems. acs.orgnih.gov
Electron doping of AgF₂ leads to the formation of Ag(I) species. acs.orgnih.gov At lower e-doping concentrations, such as 1/32 and 1/16, new, narrow electronic states of predominantly Ag(I) character appear within the original band gap. nih.gov The narrowness of these bands indicates that the Ag(I) sites are highly localized within the crystal structure. nih.gov As the electron doping level increases to 1/8, the new Ag(I) states become more dispersed, leading to a reduction of the band gap to approximately 0.7 eV. acs.orgnih.gov The formation of these Ag(I) centers is accompanied by significant local lattice distortions, with Ag(I)-F bond lengths being substantially longer (2.3–2.6 Å) compared to the typical Ag(II)-F bonds (2.0–2.1 Å). acs.org
A critical finding in the study of doped AgF₂ is the strong tendency for the localization of these defects and the resulting electronic states. acs.orgnih.gov The distribution of the newly formed Ag(I) or Ag(III) sites within the crystal lattice is not uniform. Instead, it points towards a propensity for phase separation, where regions rich in Ag(I) or Ag(III) segregate from the parent AgF₂ matrix. acs.orgnih.govresearchgate.net This contrasts with the formation of a homogeneous, intermediate-valence material, posing a significant challenge for achieving metallic conductivity, a prerequisite for superconductivity. nih.govresearchgate.net This behavior is consistent with the known existence of mixed-valence silver fluorides like Ag₂F₅ and Ag₃F₈, which contain distinct Ag(II) and Ag(III) crystallographic sites rather than an intermediate-valence state. nih.gov
Table 1: Characteristics of Doped this compound Systems
| Doping Type | Primary Silver Species Formed | Nature of Electronic States | Effect on Band Gap | Key Structural Features |
|---|---|---|---|---|
| Electron Doping (e.g., F vacancies) | Ag(I) | Localized, narrow in-gap states. acs.orgnih.gov | Shrinks with increased doping. acs.org | Elongated Ag(I)-F bond lengths (2.3-2.6 Å). acs.org |
| Hole Doping (e.g., F interstitials) | Ag(III) and F• radicals | Holes primarily localized on Fluorine. acs.orgnih.gov | In-gap states appear. acs.org | Shortened Ag(III)-F bond lengths. acs.org |
Comparison with Doping Mechanisms in Cuprates
This compound is widely regarded as a promising analogue to the parent compounds of cuprate high-temperature superconductors, such as La₂CuO₄. acs.orgcnr.itresearchgate.net This analogy is based on their similar electronic structures, with both being charge-transfer insulators, and their exhibition of strong two-dimensional antiferromagnetic interactions within their respective AgF₂ and CuO₂ planes. cnr.itarxiv.org In cuprates, charge doping of the CuO₂ layers is the fundamental mechanism that suppresses the native antiferromagnetic insulating state and induces metallicity, eventually leading to high-temperature superconductivity. wikipedia.orgarxiv.orgwikipedia.org
However, despite these foundational similarities, the response of AgF₂ to doping shows critical differences from that of cuprates. cnr.it In cuprates, doping with either holes or electrons, typically through chemical substitution in charge-reservoir layers, creates mobile charge carriers within the CuO₂ planes, leading to a metallic state and, at an optimal doping level (p ≈ 0.16 for hole-doped systems), superconductivity. wikipedia.orgarxiv.orgwikipedia.org
In stark contrast, attempts to chemically dope (B7801613) bulk AgF₂ have largely been met with resistance to metallization. acs.orgrsc.org The primary reason for this divergence is the strong tendency for doped carriers in AgF₂ to become localized in the form of polarons—quasiparticles resulting from a strong coupling between the charge carrier and local lattice distortions. cnr.itresearchgate.netresearchgate.net This self-trapping of charges prevents the formation of a metallic state. cnr.it The tendency for polaron formation is particularly pronounced in electron-doped AgF₂, where the upper Hubbard band is very narrow. researchgate.netresearchgate.net For hole-doped AgF₂, polaronic tendencies are stronger than in cuprates but are considered moderate enough that metallic conduction might be possible if high doping levels could be achieved. cnr.itresearchgate.net
Furthermore, the doping process in AgF₂ often leads to phase separation, creating distinct domains of Ag(I) or Ag(III) within the Ag(II) matrix, rather than the homogeneously doped metallic phase seen in cuprates. acs.orgnih.gov While the parent compounds of both families are antiferromagnetic insulators, the charge carriers introduced into cuprates are generally delocalized enough to induce superconductivity, whereas in bulk AgF₂, they are trapped by lattice distortions, preserving an insulating or semiconducting character. nih.govcnr.it Theoretical studies suggest that these self-trapping issues might be mitigated in hypothetical, epitaxially stabilized flat monolayers of AgF₂, which could exhibit an optimal hole doping level of ~14%, remarkably similar to that of cuprates. researchgate.netarxiv.org
Table 2: Comparison of Doping Effects in AgF₂ and Cuprates
| Feature | This compound (Bulk) | Cuprates |
|---|---|---|
| Parent State | Charge-transfer insulator, antiferromagnetic. cnr.itresearchgate.net | Mott/Charge-transfer insulator, antiferromagnetic. arxiv.orgarxiv.org |
| Doping Mechanism | Introduction of F defects (vacancies/interstitials). acs.org | Chemical substitution in charge-reservoir layers. wikipedia.orgarxiv.org |
| Carrier Behavior | Strong tendency for self-trapping (polaron formation) and localization. cnr.itresearchgate.netresearchgate.net | Doped carriers are generally mobile in the CuO₂ planes. arxiv.org |
| Resulting State | Remains insulating or semiconducting; propensity for phase separation. acs.orgnih.gov | Becomes metallic and then superconducting. arxiv.orgwikipedia.org |
| Analogy to Cuprates | Strong electronic and magnetic similarities in the undoped state. cnr.itresearchgate.net | The archetypal high-temperature superconductors. |
| Optimal Doping (Hole) | Theoretically ~5% for bulk, ~14% for hypothetical flat monolayers. arxiv.org | ~16%. wikipedia.orgarxiv.org |
Reactivity and Advanced Fluorination Chemistry of Agf₂
Oxidizing Capabilities of AgF₂
Silver(II) fluoride (B91410) is recognized as a potent oxidizing agent. ontosight.aiwikipedia.org This capability stems from the high instability of the Ag(II) oxidation state, as silver's most stable state is +1. extramarks.comquora.com The Ag²⁺ ion readily accepts an electron to revert to the more stable Ag⁺ configuration, thereby oxidizing other substances. extramarks.com The high electronegativity of fluorine stabilizes the otherwise rare +2 oxidation state for silver, contributing to the compound's strong oxidizing power. brainly.combrainly.com
The oxidizing strength of AgF₂ is demonstrated by its diverse reactions:
It reacts with water to produce oxygen gas. wikipedia.orgwikipedia.org
It can oxidize xenon to xenon difluoride in anhydrous hydrogen fluoride solutions. wikipedia.orgthermofisher.inchemicalbook.com
It converts carbon monoxide into carbonyl fluoride. wikipedia.org
At temperatures up to 200 °C, it readily oxidizes a range of inorganic compounds, including HgO, B₂O₃, PbO₂, and As₂O₅, with concurrent oxygen evolution. uw.edu.pl
It reacts with certain organic compounds; for instance, it oxidizes C₆F₅OH and CF₃COOH. researchgate.net
Selective C–H Fluorination Reactions
A significant breakthrough in the application of AgF₂ has been its use in the direct and selective fluorination of C–H bonds in nitrogen-containing heterocycles. google.comnih.gov This method provides a practical route to valuable fluorinated compounds, which are prevalent in pharmaceuticals and agrochemicals, without the need for pre-functionalized substrates. google.comnih.govgoogle.com
AgF₂ facilitates a broadly applicable and site-selective C–H fluorination of pyridines and diazines (six-membered heteroarenes with two nitrogen atoms). nih.govnih.gov The reactions typically occur under mild conditions, often at ambient temperature and within an hour, with exclusive selectivity for fluorination at the carbon atom adjacent to the ring nitrogen (the 2-position). google.comnih.govresearchgate.net This high regioselectivity is a key advantage of the method. rsc.org
The reaction tolerates a wide array of functional groups, including ketones, esters, amides, nitriles, and even halides like bromide and chloride, which remain intact during the fluorination. However, the reaction is not compatible with unprotected amines, alcohols, or carboxylic acids. acs.org The selectivity can be influenced by substituents on the pyridine (B92270) ring. For 3-substituted pyridines, those with 3-halo, alkoxy, cyano, or CF₃ groups react with exclusive selectivity at the 2-position. nih.govacs.org In contrast, pyridines with 3-alkyl or 3-carbonyl substituents may yield a mixture of isomers. nih.govacs.org For unsymmetrically substituted 3,5-disubstituted pyridines, fluorination often occurs with modest to high selectivity adjacent to an ether substituent. nih.govacs.org
Table 1: Examples of AgF₂-Mediated Fluorination of Pyridines and Diazines
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 88 | rsc.org |
| Pyrazine | Fluoropyrazine | Good | rsc.org |
| Pyrimidine (with 2-position blocked) | 4-Fluoropyrimidine | Good | |
| Pyridazine | 3-Fluoropyridazine | Good | rsc.org |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 85 | |
| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 91 |
The C–H fluorination methodology using AgF₂ extends effectively to quinolines. rsc.org Similar to pyridines, the reaction proceeds with monofluorination, showing excellent selectivity for the C–H bond adjacent to the nitrogen atom. rsc.orgcas.cn Recent studies have also explored the halogenation and subsequent halide exchange with AgF₂ for the fluorination of substituted 2-alkylquinolines, further expanding the synthetic utility of this reagent for this class of heterocycles. researchgate.netrsc.org
The mechanism of the AgF₂-mediated C–H fluorination of N-heteroarenes is proposed to be analogous to the classic Chichibabin amination reaction. rsc.orgcas.cn This pathway involves several key steps:
Coordination : The reaction is initiated by the coordination of the basic nitrogen atom of the heterocycle to the silver center of AgF₂. google.comrsc.org
Addition : This is followed by the addition of the Ag-F bond across the π-system of the ring to form an amido-silver(II)-fluoride intermediate. rsc.org
Oxidation/H-Abstraction : A second equivalent of AgF₂ then acts as an oxidant, abstracting a hydrogen atom from the intermediate to form the fluorinated product, two equivalents of silver(I) fluoride (AgF), and one equivalent of hydrogen fluoride (HF).
This proposed mechanism accounts for the exclusive ortho-selectivity observed. rsc.org An alternative pathway involving fluorine radicals is considered unlikely, as such reactions typically produce mixtures of isomers rather than a single, highly selective product. Kinetic isotope effect studies have shown that the C–H bond cleavage step is irreversible, providing further support for the proposed mechanism. acs.org
Fluorination of Quinolines
C–F, N–H, and O–H Bond Functionalization
The primary application of AgF₂ in this context is the formation of C–H bonds into C–F bonds. The resulting 2-fluoro-substituted heterocycles are valuable intermediates themselves. The newly installed C–F bond can be readily displaced by a wide range of nucleophiles in subsequent SₙAr (Nucleophilic Aromatic Substitution) reactions, allowing for further functionalization and diversification of complex molecules. nih.govresearchgate.netacs.org
However, AgF₂ is not typically used for the direct, controlled functionalization of existing C–F, N–H, or O–H bonds. In fact, research indicates that the fluorination reaction is incompatible with substrates containing free amine (N–H) or alcohol (O–H) groups, as these functional groups react unproductively with the highly reactive AgF₂. acs.org
Decarboxylative Fluorination Reactions
Beyond C–H activation, AgF₂ has been employed as a key reagent in decarboxylative fluorination reactions. rsc.orgacs.org In these transformations, a carboxylic acid group is removed and replaced with a fluorine atom.
A notable application was developed for the synthesis of trifluoromethoxyarenes from aryloxy(difluoro)acetic acids. acs.org In this process, AgF₂ serves a dual role as both the oxidant required to initiate decarboxylation and as a fluorine atom source. acs.org The reaction proceeds through the oxidation of the substrate by AgF₂, which triggers the loss of carbon dioxide and the formation of a radical intermediate that is subsequently trapped by a fluorine atom. While AgF₂ alone can effect the transformation, reaction yields were significantly improved by the addition of a pyridine ligand and a substoichiometric amount of silver(I) fluoride. acs.org This method tolerates a range of functional groups, including esters, nitriles, and ketones. acs.org
Synthesis of Fluoroiodane(III) Reagents
Fluoroiodane(III) reagents are a class of hypervalent iodine compounds that serve as both an oxidant and a fluorine source in fluorination reactions. The development of efficient methods for their synthesis is crucial for their application in organic chemistry.
A general and efficient one-step method for the synthesis of various monofluoroiodane(III) reagents has been developed using silver(II) fluoride. ccspublishing.org.cnccspublishing.org.cnresearchgate.net This method involves the direct oxidative fluorination of the corresponding aryl iodides with AgF₂. ccspublishing.org.cn It represents a significant improvement over previous synthetic routes, which often required multiple steps or the use of hazardous reagents. ccspublishing.org.cnresearchgate.net
This one-step synthesis is applicable to a range of fluoroiodane(III) reagents, including p-iodotoluene difluoride, fluoro-benziodoxole, fluoro-benziodoxolone, and fluoro-N-acetylbenziodazole. ccspublishing.org.cnccspublishing.org.cnresearchgate.net The reaction is typically carried out in anhydrous acetonitrile (B52724) at room temperature under an argon atmosphere. ccspublishing.org.cn The outstanding oxidation and fluorine-transfer capabilities of AgF₂ are key to the success of this direct synthesis. ccspublishing.org.cnplu.mx Notably, this approach provides the first one-step direct synthetic route to fluoro-benziodoxolone, which was previously only accessible through a chlorine-fluorine ligand exchange reaction. ccspublishing.org.cnresearchgate.netresearchgate.net
General Reaction Scheme for the Synthesis of Iodane(III) Difluorides: Aryl iodide + AgF₂ → Aryl iodane(III) difluoride + AgF
The reaction conditions for specific classes of fluoroiodane(III) reagents are summarized below:
| Fluoroiodane(III) Reagent Type | Substrate | Reagents & Conditions |
| Iodane(III) difluorides | Aryl iodide (1.0 mmol) | AgF₂ (3.3 mmol), anhydrous MeCN (10 mL), r.t., 1 h, Ar atmosphere ccspublishing.org.cn |
| Fluoro-benziodoxole | Aryl iodide substrate (1.0 mmol) | AgF₂ (2.5 mmol), anhydrous MeCN (10 mL), r.t., 1 h, Ar atmosphere ccspublishing.org.cnccspublishing.org.cn |
| Fluoro-benziodoxolone | Aryl iodide substrate (1.0 mmol) | K₂CO₃ (1.2 mmol), AgF₂ (2.5 mmol), anhydrous MeCN (10 mL), r.t., 2 h, Ar atmosphere ccspublishing.org.cn |
Reactions with Inorganic Compounds
This compound is a highly reactive compound that interacts with a wide array of inorganic substances. uw.edu.plresearchgate.net Its reactivity has been systematically studied with various families of inorganic compounds, including binary oxides, ternary salts, oxoacids, and chlorides. uw.edu.plresearchgate.net
AgF₂ is capable of oxidizing numerous binary oxides and ternary salts, often with the evolution of oxygen. The reactivity is temperature-dependent. uw.edu.plresearchgate.net At temperatures up to 200°C, AgF₂ readily oxidizes a range of oxides and salts. uw.edu.plresearchgate.net Other, more resistant compounds can be oxidized at higher temperatures, up to approximately 300°C. uw.edu.plresearchgate.net The substantial inertness of certain salts like sulfates, perchlorates, and nitrates towards AgF₂ suggests the potential for synthesizing salts of divalent silver with these anions. uw.edu.plresearchgate.net
Reactivity of AgF₂ with Binary Oxides and Ternary Salts:
| Reactivity Level | Compound Type | Examples |
|---|---|---|
| Readily Oxidized (up to 200°C) | Binary Oxides | HgO, B₂O₃, PbO₂, As₂O₅ uw.edu.plresearchgate.net |
| Ternary Salts | Ag₂SO₄, LiBO₂, K₂CO₃, KVO₃, Ag₂WO₄, AgMnO₄ uw.edu.plresearchgate.net | |
| Resistant at lower temp, oxidized at higher temp | Binary Oxides | V₂O₅, CrO₃, MoO₃, WO₃, CuO, Tl₂O₃, I₂O₅, Re₂O₇ uw.edu.plresearchgate.net |
| Ternary Salts | KNO₃, KReO₄, KIO₄ uw.edu.pl |
| Substantially Inert | Ternary Salts | K₂SO₄, HgSO₄, KSO₃F, KClO₄, BaCrO₄, KMnO₄ uw.edu.plresearchgate.net |
This compound reacts vigorously with several concentrated or anhydrous oxoacids at room temperature, leading to oxidation. uw.edu.plresearchgate.net For instance, its reaction with fuming sulfuric acid (H₂SO₄ with 30% SO₃), 100% chlorosulfuric acid (HSO₃Cl), 70% perchloric acid (HClO₄), and fuming nitric acid (HNO₃) results in the formation of Ag(I) salts and oxygen. uw.edu.plresearchgate.net However, when pre-cooled to -35°C, metastable Ag(II) complexes can be obtained with perchloric and nitric acids. researchgate.net Anhydrous fluorosulfonic acid (HSO₃F) is more resistant to oxidation by AgF₂. uw.edu.plresearchgate.net
The majority of chlorides and oxychlorides studied react with AgF₂ at temperatures below 160°C. uw.edu.plresearchgate.net The reaction with silicon tetrachloride (SiCl₄) is notably violent and highly exothermic at room temperature, whereas liquid chromyl chloride (CrO₂Cl₂) and solid tungsten(VI) dioxydichloride (WO₂Cl₂) are kinetically inert under certain conditions. uw.edu.plresearchgate.net AgF₂ is incompatible with many common ligands, including chlorides, and will attack even covalently bound chlorine atoms. royalsocietypublishing.org
Summary of Reactivity with Oxoacids and Chlorides:
| Compound Class | Specific Compound | Observed Reactivity with AgF₂ |
|---|---|---|
| Anhydrous Oxoacids | H₂SO₄ (fuming), HSO₃Cl, HClO₄ (70%), HNO₃ (fuming) | Vigorous reaction at room temperature, yielding Ag(I) salts and O₂. uw.edu.plresearchgate.net |
| HClO₄, HNO₃ (pre-cooled to -35°C) | Formation of metastable Ag(II) complexes. researchgate.net | |
| HSO₃F | Slow methathetical conversion without a redox reaction. uw.edu.plresearchgate.net | |
| Chlorides & Oxychlorides | AgCl, AuCl₃, KAuCl₄, WCl₆, WOCl₄, MoOCl₄, MoO₂Cl₂ | React at temperatures below 160°C. uw.edu.plresearchgate.net |
| SiCl₄ | Violent and very exothermic reaction at room temperature. uw.edu.plresearchgate.netroyalsocietypublishing.org |
Oxidation of Binary Oxides and Ternary Salts
Catalysis in Organic Synthesis (Advanced Concepts)
In organic synthesis, AgF₂ is recognized for its dual role as both a potent fluorinating reagent and a strong oxidant. wikipedia.org This dual reactivity is exploited in various advanced catalytic concepts.
This compound is an effective reagent for the fluorination of organic compounds, including the selective fluorination of aromatic systems. wikipedia.org For example, it can be used to selectively fluorinate pyridine at the ortho position under mild conditions. wikipedia.orgorgsyn.org The reaction is often complete within 90 minutes at ambient temperature. orgsyn.org
In transition metal-catalyzed reactions, silver compounds play a crucial role. Silver-catalyzed C-H fluorination often involves the oxidation of a Ag(I) species to a more reactive Ag(II) intermediate. researchgate.netacs.org For instance, in the silver-catalyzed decarboxylative fluorination of carboxylic acids using Selectfluor, spectroscopic and kinetic studies provide evidence that Ag(II) is the key intermediate oxidant. researchgate.netacs.org The rate-limiting step is proposed to be the oxidation of a Ag(I)-carboxylate to Ag(II) by the fluorinating agent. acs.org
Furthermore, AgF₂ can be used directly in manganese-catalyzed oxidative C-H bond fluorination. chinesechemsoc.org Its utility extends to the fluorination of aryl stannanes, demonstrating its applicability in the late-stage fluorination of complex molecules. cas.cn The mechanism in these silver-catalyzed transformations can be distinct from traditional cross-coupling reactions, sometimes involving high-valent aryl silver fluoride complexes. cas.cn
Silver-Catalyzed Electrophilic Fluorination
This compound (AgF₂) serves as a potent reagent in electrophilic fluorination reactions, demonstrating its utility in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science. Research has highlighted its role not only as a fluorine source but also as an oxidant in catalytic processes.
Pioneering work in this area demonstrated the silver-catalyzed electrophilic fluorination of aryl stannanes. nih.govcas.cn This method is particularly valuable for the late-stage fluorination of complex molecules, including natural products and their derivatives. nih.govcas.cn The proposed mechanism for this transformation is distinct from conventional cross-coupling reactions. It is suggested to proceed through a multinuclear high-valent aryl silver fluoride complex. cas.cn The interaction between two or more silver centers is thought to facilitate the carbon-fluorine bond-forming reductive elimination. cas.cnarkat-usa.org
In a notable advancement, a catalytic system employing a silver salt, such as silver(I) oxide (Ag₂O) or silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), in conjunction with an electrophilic fluorinating reagent like F-TEDA-PF₆ (Selectfluor), has been developed for the fluorination of aryl stannanes. nih.govresearchgate.net This reaction proceeds under relatively mild conditions and exhibits a broad substrate scope, tolerating a wide array of functional groups. nih.govarkat-usa.org The catalytic cycle is proposed to involve three key steps: transmetallation from the aryl stannane (B1208499) to the silver(I) catalyst, oxidation of the resulting arylsilver(I) species by the electrophilic fluorinating reagent to form a high-valent arylsilver fluoride complex, and subsequent C-F reductive elimination to yield the aryl fluoride and regenerate the active silver catalyst. researchgate.netresearchgate.net
The utility of this silver-catalyzed approach has been showcased in the late-stage fluorination of complex and biologically active molecules. The mild reaction conditions allow for the incorporation of fluorine into intricate molecular architectures without significant degradation. nih.govarkat-usa.org
Below is a table summarizing the silver-catalyzed fluorination of various aryl stannanes.
| Entry | Aryl Stannane Substrate | Catalyst (mol%) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Tributylstannylbenzonitrile | Ag₂O (5) | F-TEDA-PF₆, NaHCO₃, NaOTf, MeOH | Acetone | 65 | 4 | 85 | nih.gov |
| 2 | 4-Tributylstannylacetophenone | Ag₂O (5) | F-TEDA-PF₆, NaHCO₃, NaOTf, MeOH | Acetone | 65 | 4 | 82 | nih.gov |
| 3 | Methyl 4-(tributylstannyl)benzoate | Ag₂O (5) | F-TEDA-PF₆, NaHCO₃, NaOTf, MeOH | Acetone | 65 | 4 | 88 | nih.gov |
| 4 | 1-Bromo-4-(tributylstannyl)benzene | Ag₂O (5) | F-TEDA-PF₆, NaHCO₃, NaOTf, MeOH | Acetone | 65 | 4 | 75 | nih.gov |
| 5 | 1,3-Dimethoxy-5-(tributylstannyl)benzene | Ag₂O (5) | F-TEDA-PF₆, NaHCO₃, NaOTf, MeOH | Acetone | 65 | 4 | 79 | nih.gov |
Furthermore, AgF₂ has been effectively used for the direct C-H fluorination of nitrogen-containing heteroarenes, such as pyridines and diazines. acs.org These reactions are typically performed at or near ambient temperature and show remarkable selectivity for fluorination at the position adjacent to the nitrogen atom. google.comorgsyn.org This method provides a direct route to valuable 2-fluoroheteroaryl compounds from readily available starting materials. google.com The proposed mechanism for this transformation is initiated by the coordination of the basic nitrogen atom of the heterocycle to the silver center. acs.orggoogle.com
The following table presents examples of the direct C-H fluorination of various nitrogen-containing heterocycles using AgF₂.
| Entry | Heterocyclic Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2-Phenylpyridine | AgF₂ | Acetonitrile | 23 | 1.5 | 2-Fluoro-6-phenylpyridine | 81 | |
| 2 | 2-Methoxypyridine | AgF₂ | Acetonitrile | 23 | 1 | 2-Fluoro-6-methoxypyridine | 75 | |
| 3 | 2-Chloropyridine | AgF₂ | Acetonitrile | 23 | 1 | 2-Chloro-6-fluoropyridine | 68 | |
| 4 | Quinoline | AgF₂ | Acetonitrile | 23 | 1 | 2-Fluoroquinoline | 72 | |
| 5 | 2-Methylpyrimidine | AgF₂ | Acetonitrile | 23 | 1 | 4-Fluoro-2-methylpyrimidine | 65 |
This silver-catalyzed electrophilic fluorination methodology represents a significant advancement in the field of organofluorine chemistry, offering a versatile and powerful tool for the synthesis of fluorinated compounds.
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively applied to study silver(II) fluoride (B91410) and related systems, offering a robust framework for understanding its fundamental characteristics.
To accurately model the electronic properties of AgF₂, particularly the strong electron correlation associated with the Ag²⁺ (4d⁹) cation, various DFT functionals have been employed.
The SCAN (Strongly Constrained and Appropriately Normed) meta-GGA functional has been utilized for periodic DFT calculations of the geometry, enthalpy, and electronic structure of various silver fluoride phases under high pressure (up to 100 GPa). arxiv.org This functional has been shown to provide an accurate description of the high-pressure properties of late transition metal fluorides and yields geometric parameters for the ambient pressure structure of AgF₂ that are in good agreement with experimental data. arxiv.org
The HSE06 hybrid functional is often used to obtain more accurate electronic band gaps. arxiv.org For AgF₂, calculations using the HSE06 functional predict a band gap of approximately 2.3 eV at ambient pressure, which is considered more reliable than values obtained with other functionals. arxiv.org The electronic density of states (DOS) has also been calculated using both SCAN and HSE06 methods on SCAN-optimized structures to investigate the electronic properties of different silver fluoride compounds. arxiv.org
The DFT+U method , which adds an on-site Coulomb interaction term (U) to standard DFT functionals, is crucial for describing systems with localized d-electrons like AgF₂. This approach has been used to investigate charge ordering mechanisms and the competition between Mott-Hubbard and intervalence charge transfer in AgF₂. aps.org By accounting for the on-site Coulomb repulsion of the actinide f-electrons in related studies, the utility of DFT+U and HSE06 calculations for complex electronic structures has been demonstrated. ucl.ac.uk In studies of ternary silver fluorides, a DFT+U approach with an effective U (U_eff = U - J) has been validated by successfully confirming experimentally observed pressure-induced phase transitions for AgF₂ and other transition metal fluorides. rsc.org
The table below summarizes the calculated electronic band gaps for selected silver fluoride compounds using SCAN and HSE06 functionals at various pressures.
| Compound | Pressure (GPa) | Band Gap (Eg) with HSE06 (eV) | Band Gap (Eg) with SCAN (eV) |
|---|---|---|---|
| Ag₃F₄ | 0 | 1.58 | (0.85) |
| Ag₂F₃ | 0 | 1.64 | (0.97) |
| AgF₂ | 0 | 2.30 | (1.58) |
Data sourced from a computational study on silver fluorides under compression. arxiv.org
Evolutionary algorithms for crystal structure prediction have been instrumental in exploring the complex phase diagram of the silver-fluorine system. The XtalOpt software, coupled with spin-polarized DFT calculations, has been used to identify the lowest-enthalpy structures of various silver fluoride (AgₘFₙ) compounds at both ambient and high pressures. arxiv.orgresearchgate.net
These computational searches were performed for a range of stoichiometries at pressures of 10, 40, and 80 GPa, considering unit cells with 1, 2, 3, 4, and 6 formula units. arxiv.org This approach, which mimics biological evolution, generates pools of random crystal structures and optimizes them to find the most energetically favorable configurations. rsc.orgresearchgate.net The method has been successfully applied to predict novel stable and metastable phases of silver fluorides, some of which are yet to be synthesized. arxiv.orgmdpi.com For example, evolutionary algorithm searches have been used to investigate ternary silver fluorides like AgMF₄ (where M = Cu, Ni, Co) by generating and optimizing initial random structures. rsc.org
The magnetic properties of AgF₂ and related compounds, which arise from the unpaired electron in the 4d orbital of Ag²⁺, are of significant interest. DFT calculations are crucial for quantifying the magnetic coupling between these ions.
The superexchange coupling constants (J) , which describe the magnetic interaction between adjacent magnetic centers mediated by a non-magnetic ligand (in this case, F⁻), have been calculated for various silver fluorides. arxiv.orgresearchgate.net These calculations often employ the broken-symmetry method within the DFT framework. arxiv.org The Heisenberg Hamiltonian (H = –Jᵢⱼ·Sᵢ·Sⱼ) is used to define the coupling, where a negative J value indicates antiferromagnetic (AFM) coupling and a positive value indicates ferromagnetic (FM) coupling. arxiv.org
Theoretical studies have shown that compression dramatically increases the antiferromagnetic superexchange interaction in AgF₂. arxiv.org Calculations using the hybrid HSE06 functional have been shown to correctly reproduce the sign and magnitude of superexchange constants for various low-dimensional Cu(II) and Ag(II) systems. nih.gov For instance, in mixed-valence Ag₂F₅, strong one-dimensional AFM coupling is predicted to be retained up to 65 GPa. arxiv.orgresearchgate.net The similarities in structural and electronic properties between AgF₂ and the parent compounds of cuprate (B13416276) superconductors, like La₂CuO₄, have fueled interest in these magnetic interactions. rsc.orgacs.org
Computational methods are used to predict the thermodynamic stability of different silver fluoride stoichiometries under various pressure conditions. By calculating the enthalpies of the most stable phases obtained from DFT, convex hull diagrams are constructed. arxiv.org These diagrams plot the formation enthalpy as a function of fluorine content. Stoichiometries that lie on the convex hull are considered thermodynamically stable, while those above it are unstable and prone to decomposition into neighboring stable compounds. arxiv.org
These calculations, which formally correspond to a temperature of 0 K, have revealed a rich polymorphism for silver fluorides under pressure. arxiv.org For example, theoretical studies have predicted the existence of novel, thermodynamically stable mixed-valence Ag(I)/Ag(II) compounds such as Ag₃F₄ and Ag₂F₃ at ambient or low pressures. arxiv.orgresearchgate.net The pressure-composition phase diagram for the Ag-F system has been systematically investigated up to 300 GPa using a first-principles variable-composition evolutionary algorithm, revealing several previously unknown stable phases. uspex-team.orgfigshare.com
The table below shows the calculated pressure ranges for the thermodynamic stability of different silver fluoride stoichiometries.
| Compound | Predicted Stability Range (GPa) |
|---|---|
| Ag₃F₄ | 0 - 19 |
| Ag₂F₃ | 0 - 10 |
| AgF₂ | 0 - 100 |
| Ag₂F₅ | 0 - 65 |
Data derived from theoretical predictions of the silver-fluorine phase diagram under pressure. arxiv.orgresearchgate.netresearchgate.net
Magnetic Interactions and Superexchange Calculations
Molecular Adducts with Lewis Bases
The strong oxidizing and Lewis acidic nature of Ag(II) in AgF₂ allows it to form adducts with various Lewis bases. Theoretical studies provide insight into the nature of the bonding in these complexes.
DFT calculations have been used to analyze the electronic structure and chemical bonding in molecular adducts formed between the AgF₂ molecule and various aza Lewis bases. nih.gov These bases include ammonia, nitriles, and secondary amines, along with their fluorinated derivatives. nih.gov The studies indicate that as the energy of ligation increases, there is a progressive shift of spin density from the central silver atom to the coordinating nitrogen atoms of the aza ligands. nih.gov This suggests that the chemistry of Ag(II) could be expanded to include adducts with nitriles, perfluorinated nitriles, and perfluorinated amines, which are currently not well-documented. nih.gov
Spin Density Shift Analysis
Spin density analysis is a powerful computational tool used to understand the distribution of electron spins within a molecule or crystal lattice. In the context of AgF₂, this analysis reveals crucial information about its magnetic and electronic structure, particularly when the material is doped.
In its undoped state, AgF₂ exhibits a two-dimensional antiferromagnetic (AFM) ordering of spins on the Ag(II) sites within each layer. acs.org Computational studies using the GGA+U (Generalized Gradient Approximation + Hubbard U) approach show a magnetic moment of approximately 0.57 μB on each Ag(II) site. acs.org
When AgF₂ is hole-doped (h-doped), for instance by introducing fluorine interstitial atoms, changes in the spin density are observed. In a 1/8 h-doped solution, which corresponds to a doping level near the optimal level in some high-temperature superconductors, distinct silver sites emerge. acs.orgnih.gov These include:
High-spin Ag(III) sites: These have a d⁸ electronic configuration and a significant magnetic moment of about 0.86 μB. acs.org The spin density map indicates spin polarization on both the d(x²-y²) and d(z²) orbitals, confirming their high-spin character. acs.org
Low-spin Ag(III) sites: These possess a null magnetic moment. acs.org
The application of pressure can further induce transitions in the spin and charge distribution. For example, in a 1/32 h-doped system, increasing pressure from 7.5 to 10 GPa causes a transition where a single intermediate-spin Ag site is replaced by two high-spin Ag(III) cations. acs.org
Analysis of the spin density in related compounds, such as the ternary fluoride AgCoF₅, also highlights substantial spin polarization on the fluorine atoms. rsc.org This indicates that fluorine atoms act as key intermediaries in the superexchange interactions, which govern the magnetic properties of the material. rsc.org
Polaron Studies and Lattice Self-Trapping
Polarons are quasiparticles that form when an excess charge carrier (electron or hole) polarizes the surrounding crystal lattice, and this lattice distortion, in turn, traps the charge carrier. The study of polarons in AgF₂ is critical for understanding the fate of doped carriers and the potential for achieving metallicity and superconductivity.
Computational studies have shown a strong tendency for the self-trapping of defects in AgF₂. acs.orgnih.gov This is attributed to the strong covalence of the Ag-F bonds, which leads to significant vibronic coupling. acs.orgnih.gov
Electron Doping: When electrons are introduced into the AgF₂ lattice, they tend to become strongly self-trapped, forming polarons. aps.orgresearchgate.netresearchgate.net This is due to the narrowness of the upper Hubbard band, which disfavors the formation of mobile charge carriers. aps.orgresearchgate.netresearchgate.net The formation of these tightly bound, self-trapped states makes it difficult to achieve a metallic state through electron doping. aps.orgresearchgate.netresearchgate.net
Hole Doping: In the case of hole doping, the tendency for polaron formation is also present and is even stronger than in cuprates. aps.orgresearchgate.netresearchgate.net However, it is considered moderate enough that heavily doped AgF₂ might still become metallic. aps.orgresearchgate.netresearchgate.net
The strong electron-lattice coupling that promotes polaron formation is linked to the buckled structure of the AgF₂ layers. aps.orgresearchgate.netresearchgate.net Theoretical studies on a hypothetical flat polymorph of AgF₂ suggest that it would have a much better prospect of becoming metallic upon doping due to weaker polaron formation. aps.orgresearchgate.netresearchgate.net
The binding energies of these polarons can be calculated to determine their stability. The energy gain from forming a polaron, both with and without lattice relaxation, provides insight into the strength of the self-trapping effect. researchgate.net
Cluster Computation and Hybrid DFT for Electronic Excitations
Cluster computations, often combined with hybrid Density Functional Theory (DFT), are employed to investigate the electronic excitations in AgF₂. These methods provide a detailed picture of the electronic structure, including the nature of the band gap and the energies of various electronic transitions.
AgF₂ is classified as a charge-transfer insulator, meaning its band gap is predominantly between occupied fluorine ligand states and empty silver metal states. acs.orgnih.gov Hybrid DFT calculations have highlighted the significant resemblance between the electronic structures of AgF₂ and its cuprate analogue, La₂CuO₄. cnr.it
Key findings from these computational studies include:
Charge-Transfer Gap: Optical conductivity measurements, supported by cluster computations, show a charge-transfer gap of approximately 3.4 eV. cnr.it This is larger than in comparable cuprates. cnr.it
dd Excitations: Despite the larger fundamental gap, the dd excitations (transitions between d-orbitals on the silver ion) are found to be at nearly the same energy in AgF₂ as in the cuprates. cnr.it
Covalency: Density functional theory and exact diagonalization cluster computations indicate that AgF₂ is more covalent than the cuprates. cnr.it
Exchange Energy: Hybrid DFT calculations have predicted an exchange energy (J) of about 70 meV in AgF₂, which is roughly half the value found in typical cuprate compounds. cnr.it
These computational approaches utilize various functionals, such as B3LYP and HSE06, and different basis sets to model the electronic properties. rsc.orgaip.orguci.edu For instance, in the study of the ternary fluoride AgCoF₅, DFT+U and HSE06 calculations yielded band gaps of 1.382 eV and 2.476 eV, respectively, confirming its charge-transfer insulator character. rsc.org
The combination of experimental data from techniques like resonant inelastic x-ray scattering (RIXS) with theoretical calculations allows for a comprehensive understanding of the electronic excitations in AgF₂. cnr.it
Data Tables
Table 1: Calculated Properties of Undoped and Doped Silver(II) Fluoride
| Property | Undoped AgF₂ | Hole-Doped AgF₂ (1/8 level) | Reference |
| Ag(II) Magnetic Moment | ~0.57 μB | - | acs.org |
| High-Spin Ag(III) Magnetic Moment | - | ~0.86 μB | acs.org |
| Low-Spin Ag(III) Magnetic Moment | - | Null | acs.org |
| Nature of Band Gap | Charge-Transfer | - | acs.orgnih.gov |
| Calculated Exchange Energy (J) | ~70 meV | - | cnr.it |
| Calculated Charge-Transfer Gap | ~3.4 eV | - | cnr.it |
Advanced Spectroscopic and Diffraction Characterization
X-ray Diffraction (XRD) Techniques
X-ray diffraction has been a foundational tool for elucidating the crystal structure of AgF₂ and its behavior under extreme conditions. Various XRD methods have provided increasingly detailed insights into its atomic arrangement. High-pressure studies, in particular, have revealed structural phase transitions, mapping the compound's stability and transformations. osti.govacs.orgosti.gov
Single-crystal X-ray diffraction has provided the most definitive determination of the ambient-pressure crystal structure of Silver(II) fluoride (B91410). A key study by Jesih et al. (1990) using SCXRD established that AgF₂ crystallizes in an orthorhombic system with the space group Pbca. iucr.orgresearchgate.net This technique was also instrumental in characterizing related mixed-valence silver fluorides, such as Ag₂F₅. iucr.org The data obtained from SCXRD are considered a benchmark for the compound's structural parameters at standard conditions.
Table 1: Crystallographic Data for AgF₂ from SCXRD
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.orgresearchgate.net |
| Space Group | Pbca | iucr.orgresearchgate.net |
| a | 5.568(1) Å | iucr.orgresearchgate.net |
| b | 5.831(1) Å | iucr.orgresearchgate.net |
Data corresponds to the study by Jesih et al. (1990).
Historically, powder X-ray diffraction was one of the first techniques applied to study the structure of AgF₂. researchgate.net An early investigation by Baturina et al. (1967) using PXRD suggested a monoclinic unit cell with the space group P2₁/n. iucr.orgresearchgate.net While single-crystal data later provided a more precise orthorhombic model, PXRD remains a vital tool for routine phase identification. iucr.orgresearchgate.net It is frequently used to confirm the presence of AgF₂ as a reactant or impurity phase in the synthesis of other silver fluorides, such as the mixed-valent AgIAgIIF₃ and AgI₂AgIIF₄. nih.govacs.orgacs.org For instance, in the mechanochemical synthesis of AgIAgIIF₃, PXRD analysis quantified the presence of a minor AgF₂ impurity at 1.1(3) wt %. nih.govacs.orgacs.org
For studies requiring higher resolution or investigating samples under non-ambient conditions, synchrotron powder X-ray diffraction is employed. This technique has been essential in exploring the high-pressure structural behavior of AgF₂. acs.orgresearchgate.netiucr.org Research guided by theoretical calculations and using synchrotron XRD has successfully elucidated the crystal structures of high-pressure polymorphs of AgF₂. osti.govacs.org The transition from the ambient pressure phase to a novel nanotubular structure was found to proceed through an intermediate orthorhombic layered structure. osti.govacs.org Synchrotron PXRD is also the preferred method for the structural refinement of novel, highly crystalline silver fluorides synthesized from AgF₂, such as AgI₂AgIIF₄, due to the high flux and resolution of the synchrotron source. nih.govacs.orgresearchgate.net
Powder X-ray Diffraction (PXRD)
Neutron Diffraction (PND)
Neutron powder diffraction has played a pivotal role in understanding the fundamental nature of Silver(II) fluoride. For some time, it was debated whether the compound truly contained silver in the +2 oxidation state or if it was a mixed-valence compound like AgI[AgIIIF₄]. wikipedia.orgchemeurope.com Neutron diffraction studies definitively confirmed the description of the compound as a true Silver(II) species. wikipedia.orgchemeurope.com The technique has also been used to refine the crystal structure, complementing X-ray diffraction data. iucr.orgresearchgate.netiucr.org More recently, PND has been used in conjunction with synchrotron PXRD to confirm the structural models of new compounds derived from AgF₂. For the mixed-valent phase AgI₂AgIIF₄, the Rietveld refinement of neutron powder diffraction data collected at 5 K confirmed the monoclinic structural model and yielded lattice parameters in excellent agreement with synchrotron PXRD results. nih.govacs.orgacs.org
Table 2: Comparison of Unit Cell Parameters for AgI₂AgIIF₄ from Synchrotron PXRD and PND
| Parameter | Synchrotron PXRD (Room Temp) | Neutron Diffraction (5 K) | Reference |
|---|---|---|---|
| a | Not specified | 3.5528(4) Å | nih.govacs.org |
| b | Not specified | 9.7931(12) Å | nih.govacs.org |
| c | Not specified | 5.9406(8) Å | nih.govacs.org |
| β | Not specified | 92.614(3)° | nih.govacs.org |
Raman Spectroscopy
Raman spectroscopy is a powerful probe of the vibrational and magnetic properties of AgF₂. Studies have provided a full assignment of the vibrational modes of the compound. core.ac.uk The technique is also sensitive to structural changes, and high-pressure Raman spectroscopy has been used to identify phase transitions in AgF₂. acs.orgcore.ac.uk An important experimental consideration is the observed photochemical sensitivity of AgF₂, which can decompose under laser illumination during Raman measurements. nih.govcore.ac.uk This decomposition can lead to changes in the spectrum, such as a decrease in the main AgF₂ band and the emergence of bands corresponding to decomposition products. nih.gov
A significant discovery in the study of AgF₂ was the identification of two-magnon Raman scattering. arxiv.org This phenomenon, characteristic of antiferromagnetic materials, manifests as a broad band in the Raman spectrum at high energy shifts. In AgF₂, this feature was observed as a broad band centered at 1750 cm⁻¹ at room temperature. arxiv.org The temperature dependence of this band is very similar to that observed in cuprate (B13416276) superconductors, reinforcing the analogy between AgF₂ and cuprates. arxiv.org The observation of this scattering process allowed for the direct calculation of the antiferromagnetic superexchange constant (Jₐₙ). arxiv.org
The analysis of the two-magnon peak yielded a superexchange constant of Jₐₙ = 70 meV. arxiv.org The persistence of the two-magnon scattering signal well above the Néel temperature (the ordering temperature) is indicative of strong short-range antiferromagnetic correlations, another property that AgF₂ shares with the cuprates. arxiv.org
Table 3: Key Raman Spectroscopy Findings for AgF₂
| Feature | Observation | Significance | Reference |
|---|---|---|---|
| Two-Magnon Scattering | Broad band centered at 1750 cm⁻¹ (room temp) | Evidence of strong antiferromagnetic coupling | arxiv.org |
| Superexchange Constant (Jₐₙ) | 70 meV | Quantifies the strength of the magnetic interaction | arxiv.org |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides critical insights into its electronic structure, particularly the oxidation state of silver and the characteristics of the valence band.
Anomalous binding energy shifts are a noteworthy feature in the XPS of silver compounds. Unlike many elements where binding energy increases with the oxidation state, silver oxides and fluorides show a negative binding energy shift. rsc.org For AgF2, the reported Ag 3d binding energy is lower than that of metallic silver (Ag⁰). rsc.org
Valence band photoemission spectroscopy, complemented by cluster computations, has been used to analyze the electronic structure of AgF2. arxiv.orgresearchgate.net The experimental valence band XPS spectra are dominated by the d-weight due to the Al-Kα source used in such studies. researchgate.net These experimental results, when compared with theoretical cluster computations, help in determining key electronic parameters. researchgate.net For instance, a study combining valence band photoemission and Auger-Meitner spectroscopy with cluster computations estimated the Ag 4d Coulomb interaction (U₄d) and the charge-transfer energy (Δpd). arxiv.org The analysis of the valence band spectra, supported by these computations, confirms that AgF2 is a charge-transfer correlated insulator. arxiv.org
The table below summarizes the reported binding energies for this compound.
| Core Level | Binding Energy (eV) | Reference |
| Ag 3d₅/₂ | 367.3 | ntu.edu.tw |
| Ag 3d₅/₂ | ~367.6 (derived) | rsc.org |
Note: The binding energy for Ag 3d₅/₂ in metallic silver is typically calibrated to 368.3 eV. rsc.org A reported shift of -0.7 eV for AgF₂ relative to Ag⁰ gives an approximate binding energy of 367.6 eV. rsc.org
The inset of the computed valence band spectra reveals the character of the states, distinguishing between the silver d-character (Ad(ω)) and the fluorine p-character (AP(ω)). researchgate.net
Optical Spectroscopy
Optical spectroscopy is a powerful technique for investigating the electronic structure of materials by measuring their response to electromagnetic radiation. For AgF₂, this method has been crucial in determining its electronic transitions and classifying it as a charge-transfer insulator, analogous to the parent compounds of high-temperature superconducting cuprates. cnr.itresearchgate.net
Electronic transitions in solids are broadly categorized as either intraband or interband.
Intraband transitions involve the excitation of electrons to higher energy levels within the same band. In metals, these are free-carrier absorption processes. nih.gov
Interband transitions involve the excitation of an electron from a lower energy band to a higher energy band, for example, from the valence band to the conduction band. nih.govlibretexts.org
In this compound, the primary focus of optical spectroscopy has been on the interband transitions, which define its character as a charge-transfer insulator. cnr.it Studies combining optical conductivity measurements with theoretical calculations have identified a strong, high-energy absorption associated with a charge-transfer interband transition. cnr.itresearchgate.net This transition involves the movement of an electron from the F 2p band to the Ag 4d band. cnr.it
The table below summarizes the key findings from optical spectroscopy studies on AgF₂.
| Parameter | Energy (eV) | Description | Reference |
| Charge-Transfer Gap (Peak) | ~3.4 | Peak of the high-energy absorption band associated with the F 2p to Ag 4d interband transition. | cnr.itresearchgate.netresearchgate.net |
| Absorption Onset | ~1.75 | The energy at which the strong interband absorption begins. | cnr.it |
| Sub-gap Absorption | ~1.0 and ~1.7 | Broad absorption bands detected below the main charge-transfer gap. | cnr.it |
Resonant Inelastic X-ray Scattering (RIXS)
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique used to probe a wide range of elementary excitations in materials, including spin, charge, orbital, and lattice excitations. cnr.it In the context of AgF₂, RIXS has been instrumental in providing a detailed picture of its electronic and magnetic excitations, further solidifying its analogy to cuprate insulators. arxiv.orgcnr.it
RIXS studies on polycrystalline AgF₂ samples, often performed at the F K-edge, reveal a spectrum of excitations. cnr.it Upon excitation at this edge, a well-resolved RIXS spectrum is observed, which can be decomposed into several components: an elastic peak at 0 eV energy loss, phonon excitations, and magnetic excitations. cnr.it
A key finding from RIXS studies is the identification of dd excitations, which are electronic transitions between the d-orbitals of the silver ion. cnr.itresearchgate.net Despite AgF₂ having a larger charge-transfer gap than its cuprate analogue La₂CuO₄, the dd excitations are found to be at nearly the same energy in both materials. cnr.itresearchgate.netarxiv.org This remarkable similarity in the dd excitation energies further supports the claim that silver fluorides are excellent cuprate analogues. cnr.it
The low-energy portion of the RIXS spectrum also provides insight into magnetic interactions. A bimagnon peak, corresponding to the simultaneous excitation of two magnons, has been identified centered at approximately 0.218 eV. cnr.it This feature is similar to what is observed in the RIXS spectra of La₂CuO₄. cnr.it
The table below summarizes the excitations observed in AgF₂ using RIXS.
| Excitation Type | Energy (eV) | Description | Reference |
| Elastic Peak | 0 | No energy loss scattering. | cnr.it |
| Phonons | 0.041 | Lattice vibrational modes. | cnr.it |
| Bimagnon Peak | 0.218 | Simultaneous excitation of two magnons, related to the superexchange coupling J. | cnr.it |
| dd Excitations | Various | Transitions between Ag 4d orbital levels, similar in energy to those in La₂CuO₄. | cnr.it |
These RIXS results, combined with optical spectroscopy and theoretical calculations, show that AgF₂ is more covalent than cuprates, despite its larger fundamental gap, and is on the verge of a charge-transfer instability. arxiv.orgcnr.itresearchgate.netarxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both ¹⁹F and ¹⁰⁹Ag NMR have been considered.
¹⁹F NMR: The ¹⁹F nucleus has a spin of I=1/2 and 100% natural abundance, making it highly suitable for NMR studies. In the context of AgF₂, which is an antiferromagnet at low temperatures, ¹⁹F NMR can be a powerful local probe of the magnetic properties. capes.gov.br Studies on antiferromagnetic materials like CuF₂ and AgF₂ have utilized ¹⁹F NMR to investigate their magnetic structures and dynamics. capes.gov.br However, detailed high-resolution ¹⁹F NMR spectra of AgF₂ in solution are not commonly reported, likely due to its high reactivity and limited solubility in non-reactive solvents.
¹⁰⁹Ag NMR: Silver has two NMR-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both with a spin of I=1/2. huji.ac.il The ¹⁰⁹Ag isotope is generally preferred due to its slightly higher sensitivity, although both are considered very insensitive nuclei. huji.ac.il Silver NMR typically yields very narrow signals over a wide chemical shift range. huji.ac.il The relaxation times can be very long, often necessitating the use of a relaxation agent to speed up data acquisition. huji.ac.il
Solid-state Magic Angle Spinning (MAS) NMR investigations have been applied to various silver compounds. scispace.comresearchgate.net One study mentions the use of the PRESTO III sequence for ¹⁰⁹Ag MAS NMR investigations of several silver compounds, including AgF₂. scispace.com This indicates the feasibility of acquiring solid-state NMR data for AgF₂, which can provide information about the local environment of the silver atoms in the crystal lattice. However, specific chemical shift and coupling constant data for AgF₂ from these studies are not detailed in the available literature.
The table below lists the relevant NMR properties for the nuclei in this compound.
| Nucleus | Spin (I) | Natural Abundance (%) | Notes | Reference |
| ¹⁹F | 1/2 | 100 | Highly sensitive nucleus, used to probe local magnetic properties in AgF₂. | capes.gov.brd-nb.info |
| ¹⁰⁹Ag | 1/2 | 48.16 | Preferred silver isotope for NMR due to slightly higher sensitivity than ¹⁰⁷Ag. Very low sensitivity overall. | huji.ac.ilnorthwestern.edu |
| ¹⁰⁷Ag | 1/2 | 51.84 | Slightly less sensitive than ¹⁰⁹Ag. | huji.ac.ilnorthwestern.edu |
Advanced Applications and Future Research Directions
AgF₂ as an Analogue for High-Temperature Superconductors
Silver(II) fluoride (B91410) (AgF₂) has emerged as a significant subject of research due to its striking electronic and structural similarities to the parent compounds of cuprate (B13416276) high-temperature superconductors. arxiv.orgresearchgate.netuspex-team.org Like cuprates, AgF₂ is a charge-transfer insulator, a property confirmed through both theoretical calculations and spectroscopic analysis. researchgate.netd-nb.info The electronic structure of AgF₂ is remarkably similar to that of cuprates, featuring well-separated Hubbard bands of dominant dx²-y² character and first ionization states with dominant p character. researchgate.net This positions AgF₂ as a potential candidate for a new class of high-temperature superconductors if metallization can be achieved through doping. researchgate.netcnr.it
The key difference between AgF₂ and cuprates lies in the geometry of their respective layers. While cuprate superconductors possess flat layers of copper oxide which are crucial for the strong magnetic interactions believed to be a prerequisite for superconductivity, the layers in bulk AgF₂ are corrugated or "puckered". arxiv.orguw.edu.pl This puckering significantly weakens the magnetic interactions. uw.edu.pl However, theoretical studies propose that by growing thin, flat monolayers of AgF₂ on a suitable substrate through epitaxial engineering, this limitation can be overcome. uw.edu.plarxiv.org Such flat AgF₂ monolayers are predicted to exhibit substantially stronger magnetic interactions than their bulk counterpart. uw.edu.pl
Theoretical estimations suggest that with optimal doping, these flat AgF₂ monolayers could exhibit superconductivity at temperatures approaching 200 K (-73 °C), a value significantly higher than the current experimental record for copper oxides (135 K or -138 °C). uw.edu.plresearchgate.netresearchgate.net
Cuprate-like Electronic Parameters and Magnetic Coupling
First-principles calculations have revealed a profound resemblance between the electronic and magnetic properties of AgF₂ and those of cuprate parent compounds. nsf.gov AgF₂ is characterized as a layered spin-1/2 system with strong p-d hybridization, a feature it shares with cuprates. researchgate.net This hybridization contributes to a large two-dimensional antiferromagnetic (AFM) superexchange interaction, which is a hallmark of cuprate physics. researchgate.net
The strength of this magnetic coupling is a critical parameter for high-temperature superconductivity. In bulk AgF₂, the superexchange constant is estimated to be about 70% of that found in typical layered cuprates. arxiv.org However, theoretical models predict that by eliminating the natural buckling of the AgF₂ layers to create flat sheets, the antiferromagnetic coupling could match or even surpass that of the cuprates. researchgate.netacs.org This enhancement is attributed to the optimized orbital overlap in a planar geometry. uw.edu.pl
The electronic structure of AgF₂ classifies it as a charge-transfer insulator, similar to copper oxides, rather than a Mott-Hubbard insulator, which is common for many other magnetic metal fluorides. researchgate.net This classification is based on the energy difference between the metal d-states and ligand p-states. researchgate.net The charge-transfer energy in AgF₂ is comparable to that in cuprates, further solidifying its status as a cuprate analogue. researchgate.net
Table 1: Comparison of Electronic and Magnetic Properties
| Property | Silver(II) Fluoride (AgF₂) | Cuprate Parent Compounds |
| Material Type | Charge-transfer insulator researchgate.net | Charge-transfer insulator researchgate.net |
| Electronic Configuration | Ag²⁺ (d⁹) nsf.gov | Cu²⁺ (d⁹) nsf.gov |
| Hybridization | Strong p-d hybridization researchgate.net | Strong p-d hybridization researchgate.net |
| Magnetic Ordering | Antiferromagnetic (AFM) nsf.gov | Antiferromagnetic (AFM) aps.org |
| Superexchange Interaction (Bulk) | ~70% of cuprates arxiv.org | Reference value |
| Superexchange Interaction (Flat Monolayer) | Predicted to match or exceed cuprates researchgate.netacs.org | N/A |
Prospects for Superconductivity in Flat AgF₂ Monolayers
The prospect of achieving high-temperature superconductivity in AgF₂ is intrinsically linked to the fabrication of flat monolayers. uw.edu.plarxiv.org Theoretical studies have shown that depositing AgF₂ on a suitable substrate can enforce a planar geometry, leading to a dramatic enhancement of the two-dimensional antiferromagnetic interactions. uw.edu.plarxiv.org This is a crucial step, as the strength of the magnetic "glue" is believed to be directly related to the critical superconducting temperature (Tc). arxiv.org
Predictions based on these flat monolayer models are highly optimistic, with estimated Tc values reaching as high as 195 K to 200 K at an optimal doping level. uw.edu.plarxiv.orgresearchgate.net The optimal doping for these flat monolayers is calculated to be around 14% hole doping per formula unit, a value that is notably similar to that observed in oxocuprates. arxiv.orgresearchgate.netresearchgate.net This contrasts with bulk AgF₂, where the predicted optimal doping is a much lower 5% hole doping. arxiv.orgresearchgate.net
The proposed mechanism for superconductivity in doped AgF₂ is an unconventional singlet d-wave pairing, which is also characteristic of cuprate superconductors. researchgate.netaps.org The strength of this pairing is predicted to increase as the coupling between the layers decreases, emphasizing the importance of the quasi-two-dimensional nature of the material. researchgate.netaps.org Achieving controlled doping in these monolayers is a significant challenge. One proposed method involves a "chemical capacitor" setup, where the doping level can be fine-tuned by adjusting factors like the number of dopant layers and the thickness of a separator. arxiv.org
Charge Injection in Wide Band Gap Insulators
This compound possesses an exceptionally high work function, with a calculated value of 7.76 eV for its (010) surface. arxiv.orgresearchgate.net This value is among the highest known for any material, surpassing even that of fluorinated diamond (7.24 eV). arxiv.org The work function for a single, isolated flat monolayer of AgF₂ is slightly lower but still remarkably high at 7.21 eV. arxiv.orgarxiv.org
This extremely high work function indicates that AgF₂ is a powerful electron sink with a large electron affinity. arxiv.org This property has significant implications for its use in electronic devices, particularly in the context of charge injection into wide band gap insulators. arxiv.orgresearchgate.net When AgF₂ is brought into contact with many wide band gap insulators, a "broken-gap" alignment is predicted to occur. arxiv.orgresearchgate.net This means that the valence band maximum of the insulator lies at a higher energy level than the conduction band minimum of AgF₂.
This alignment facilitates the spontaneous transfer of electrons from the insulator to the AgF₂, leading to the injection of holes into the insulator. arxiv.org This process effectively creates a two-dimensional hole gas at the interface within the insulator, while an electron gas forms in the AgF₂ layer. arxiv.org This capability of AgF₂ to inject holes into materials that are typically electrically insulating opens up possibilities for novel electronic and optoelectronic applications, provided that chemical reactions at the interface can be prevented. arxiv.orgresearchgate.net
Novel Junction Devices
The unique electronic properties of this compound, particularly its potential for both electron- and hole-doping in different contexts, suggest its use in creating novel junction devices. arxiv.orgresearchgate.net The ability to form interfaces with distinct electronic characteristics is a cornerstone of modern electronics, and AgF₂ offers a new platform for exploring such functionalities.
p-type and n-type Superconductor Junctions
One of the most intriguing possibilities is the creation of a junction between a p-type (hole-doped) and an n-type (electron-doped) unconventional superconductor. arxiv.org A hypothetical interface between a parent cuprate, which becomes a hole-doped superconductor, and AgF₂, which is predicted to become an electron-doped superconductor, would represent such a unique junction. arxiv.org
Given the broken-gap alignment between AgF₂ and a cuprate like La₂CuO₄ (which has a work function of about 5.02 eV), an interface between these two materials would lead to electron transfer. arxiv.org This could result in a unique hole-unconventional-superconductor/electron-unconventional-superconductor junction, a configuration that has not been extensively studied and could exhibit novel quantum phenomena. arxiv.org The exploration of such devices is a promising direction for future research. arxiv.org
Development of Eco-Friendly Fluorination Reagents
While AgF₂ is a powerful fluorinating agent, its application in large-scale industrial processes is limited by its cost and aggressive reactivity. wikipedia.org However, research into its reactivity provides valuable insights for the development of more practical and environmentally friendly fluorination methods. The principles learned from AgF₂ can guide the design of new reagents that are more selective, safer to handle, and more economical.
In the context of modern organic synthesis, there is a strong demand for "pharma-friendly" fluorination reactions that can be used to modify complex molecules like drug candidates. acs.org The addition of fluorine can significantly improve a drug's metabolic stability, bioavailability, and target binding affinity. acs.org While not a direct "eco-friendly" reagent itself due to its vigorous nature, the study of silver fluorides has contributed to the development of catalytic systems for fluorination. For instance, palladium-catalyzed reactions using silver fluoride (AgF) as the fluorine source have been developed for the conversion of aryl bromides and iodides to the corresponding fluorides. acs.org These methods offer a more controlled and predictable way to introduce fluorine into organic molecules, including complex heteroaryl compounds, which are often challenging substrates. acs.org The development of such catalytic systems, inspired by the reactivity of metal fluorides like AgF₂, represents a step towards more efficient and sustainable fluorination processes in the pharmaceutical and agrochemical industries. acs.orgchinesechemsoc.org
Materials Science Applications
This compound (AgF₂) in its pure form is recognized as a poor ionic conductor. arxiv.org However, research into its solid solutions with other metal fluorides has opened avenues for modifying its electrical properties. The formation of these solutions is of interest in materials science, as metal fluorides are utilized as ionic conductors, catalysts, and active materials for battery cells. arxiv.org
A notable area of investigation involves creating solid solutions of AgF₂ with copper(II) fluoride (CuF₂). Despite the different chemical natures of Ag(II) and Cu(II) and the distinct crystal structures of their binary fluorides, high-temperature solid-state reactions can produce coexisting solid solutions. arxiv.org Studies have shown that substituting silver with copper can influence the material's properties. For instance, a high-temperature reaction in a fluorine atmosphere between orthorhombic AgF₂ and monoclinic CuF₂ results in Cu-poor orthorhombic and Cu-rich monoclinic phases with the general stoichiometry Ag₁₋ₓCuₓF₂. arxiv.orgarxiv.org
Research has demonstrated that the introduction of copper into the AgF₂ lattice can lead to a modest increase in ionic conductivity. While pristine AgF₂ exhibits very low conductivity, a single-phase solid solution sample of Ag₀.₈₅Cu₀.₁₅F₂ showed a nearly twofold increase in specific ionic conductivity. arxiv.orgarxiv.org This enhancement, although slight, suggests that creating vacancy-free or F adatom-free metal difluoride samples is possible through this method. arxiv.orgarxiv.org The observed increase in conductivity is a direct result of the cationic substitution within the crystal lattice.
The table below presents a comparison of the electrical conductivity of pure AgF₂ and a copper-doped solid solution, based on experimental findings.
| Compound | Specific Ionic Conductivity (S/cm at Room Temperature) |
|---|---|
| Pristine AgF₂ | 1.85 x 10⁻¹³ ± 1.2 x 10⁻¹⁵ |
| Ag₀.₈₅Cu₀.₁₅F₂ Solid Solution | 3.71 x 10⁻¹³ ± 2.6 x 10⁻¹⁵ |
These findings are significant as they show that even with substantial differences in cationic radii and crystal structures, solid solutions can be formed, paving the way for the development of new multicomponent fluoride materials with tailored properties. arxiv.org The deviation of these AgF₂:Cu and CuF₂:Ag solid solutions from the classical Vegard's law has also been noted through experimental data and DFT calculations. arxiv.orgresearchgate.net
Catalytic Applications (Advanced Concepts)
This compound is a powerful oxidizing and fluorinating agent, which lends itself to various catalytic applications. chemimpex.comchemicalbook.inwikipedia.org It can serve as an intermediate in the catalysis of gaseous reactions involving fluorine. chemicalbook.infishersci.ca
A significant challenge in using silver nanoparticles (Ag NPs) for catalysis is their tendency to aggregate and oxidize due to high surface energy, which reduces catalytic efficiency. nih.gov To overcome this, Ag NPs are often immobilized on catalytic supports, including polymer matrices like poly(vinylidene fluoride) (PVDF). nih.gov
One approach involves fabricating hybrid nanocomposite membranes through electrospinning, where Ag NPs are dispersed on graphene oxide (GO) within a PVDF membrane (PVDF@GO-Ag). nih.gov These hybrid membranes have demonstrated high catalytic activity in the reduction of pollutants like 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP). nih.gov In one study, a membrane doped with 1 wt% GO and 2 wt% Ag showed the best performance and excellent stability over multiple catalytic cycles. nih.gov The PVDF serves as a robust support, preventing the agglomeration of the catalytically active silver nanoparticles.
Other research has focused on Ag/cellulose nanocomposites, sometimes combined with fluoride, for their antibacterial properties, which is a related application of silver's reactive nature. mdpi.com Similarly, nanocomposites of Ag-SiO₂-APTES have been embedded into PVDF membranes for the removal of organic dyes. researchgate.net These examples highlight a broader strategy where silver nanoparticles are the active catalytic or reactive component, and a fluoride-containing polymer acts as a stabilizing and functional matrix.
Electrocatalysis: The electrochemical behavior of silver in fluoride media is central to the electrosynthesis of AgF₂ itself. Studies using boron-doped diamond electrodes in anhydrous hydrogen fluoride have shown that silver(I) can be electrochemically oxidized to form this compound. researchgate.net This process demonstrates the Ag(I)/Ag(II) redox couple's activity, which is fundamental to electrocatalysis. While much of the research focuses on the electrosynthesis of AgF₂, the strong oxidizing power of the Ag²⁺ cation indicates its potential as a mediator in other electrochemical reactions. researchgate.net
Photocatalysis: Silver(II) plays a crucial role in advanced photocatalytic reactions. Its high oxidation potential (E° = 1.980 V vs. NHE) makes it a powerful oxidant. frontiersin.org A key mechanism is ligand-to-metal charge transfer (LMCT). In one system, an Ag(I) complex is oxidized to an Ag(II) complex. frontiersin.org Under light excitation (e.g., 440 nm), this Ag(II) complex enters an LMCT state, triggering photolysis and decarboxylation to generate fluoroalkyl radicals, which can then be used in synthesis. frontiersin.org
Furthermore, silver is widely used to enhance the photocatalytic activity of semiconductors like titanium dioxide (TiO₂). Incorporating silver into TiO₂ can improve photocatalytic efficiency by serving as an electron sink, which captures photogenerated electrons and reduces the recombination rate of electron-hole pairs. mdpi.com This enhanced charge separation boosts the generation of reactive oxygen species that degrade pollutants. For instance, Ag/TiO₂ nanocomposites, sometimes synthesized using green methods, have shown high efficiency in the photocatalytic degradation of contaminants like ciprofloxacin (B1669076) and various dyes under light irradiation. mdpi.com Similarly, hybrid membranes made of PVDF and silver cyanamide (B42294) (Ag₂NCN) have demonstrated high photocatalytic efficiency for degrading organic wastes under visible light. rsc.org
Q & A
Q. What are the optimal synthesis conditions for producing high-purity Silver(II) fluoride, and how can experimental reproducibility be ensured?
this compound is synthesized via fluorination of Ag(I) compounds under controlled conditions. Key parameters include temperature (80–300°C), fluorine gas flow rate, and reaction time. To ensure reproducibility:
- Use inert materials (e.g., nickel reactors) to avoid side reactions with fluorine.
- Monitor purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm the absence of Ag(I) impurities.
- Document procedural details (e.g., gas pressure, cooling rates) in line with standardized experimental reporting guidelines .
Q. Which analytical methods are most reliable for quantifying fluoride release from AgF₂ in biological or environmental samples?
Ion-selective electrode (ISE) analysis is the gold standard for direct fluoride quantification. For complex matrices (e.g., dentin or soil):
- Validate results using microdiffusion techniques to isolate fluoride from interfering ions.
- Cross-check with spectrophotometric methods (e.g., SPADNS) for consistency.
- Reference collaborative studies on standardized fluoride analysis to minimize inter-laboratory variability .
Q. How should researchers design experiments to assess AgF₂ stability under varying pH and temperature conditions?
- Use buffered solutions (pH 4–9) to simulate physiological or environmental conditions.
- Employ thermogravimetric analysis (TGA) to track decomposition at elevated temperatures (e.g., 25–100°C).
- Report stability thresholds (e.g., pH >7 accelerates AgF₂ decomposition) with supporting XRD data to confirm phase changes .
Advanced Research Questions
Q. Why do studies report conflicting efficacy data for AgF₂ in arresting dental caries, and how can these discrepancies be resolved?
Discrepancies often arise from variations in commercial AgF₂ formulations (e.g., fluoride concentration, pH deviations). To address this:
- Replicate studies using lab-synthesized AgF₂ with verified purity (≥98%) and standardized fluoride content (e.g., 38% w/v).
- Compare results against commercial products (e.g., Saforide, Cariestop) with documented quality control failures .
- Conduct meta-analyses to isolate formulation-related variables (e.g., pH, silver ion bioavailability) from clinical factors .
Q. What mechanistic insights explain AgF₂’s dual role in remineralization and antimicrobial activity?
AgF₂ acts via two pathways:
Fluorapatite Formation : F⁻ ions replace hydroxyl groups in hydroxyapatite, forming acid-resistant fluorapatite.
Antimicrobial Action : Ag⁺ ions disrupt bacterial thiol groups, inhibiting metabolic and reproductive functions.
- Validate mechanisms using SEM-EDS to map fluorapatite deposition and microbiological assays (e.g., minimum inhibitory concentration) for antimicrobial efficacy .
Q. How can computational models enhance the prediction of AgF₂ reactivity in complex biological systems?
- Use density functional theory (DFT) to simulate AgF₂ interactions with hydroxyapatite or bacterial membranes.
- Corrogate in silico predictions with experimental data (e.g., zeta potential measurements for surface charge analysis).
- Incorporate parameters like ionic strength and organic ligand presence to improve model accuracy .
Methodological Guidance
Q. What protocols are recommended for characterizing AgF₂’s crystallographic structure and purity?
- XRD : Confirm orthorhombic crystal structure (JCPDS 00-042-0873).
- Raman Spectroscopy : Identify Ag-F vibrational modes (e.g., peaks at 490 cm⁻¹).
- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Ag:F stoichiometry (1:2) .
Q. How should researchers address ethical concerns when designing clinical trials involving AgF₂?
- Ensure formulations meet regulatory purity and stability criteria before human testing.
- Disclose risks (e.g., tooth discoloration) in informed consent documents.
- Reference ethical frameworks from systematic reviews on AgF₂ safety .
Q. What strategies improve the reproducibility of AgF₂’s anticaries effects in in vitro models?
- Standardize demineralized dentin substrate preparation (e.g., pH-cycling protocols).
- Use micro-CT to quantify lesion depth reduction post-treatment.
- Report fluoride uptake as both loosely bound (CaF₂) and firmly bound (FAp) phases .
Data Interpretation and Reporting
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for AgF₂?
Q. What are the best practices for reporting AgF₂’s environmental impact in interdisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
